molecular formula C7H9ClN2O2 B14496830 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one CAS No. 64178-61-6

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Cat. No.: B14496830
CAS No.: 64178-61-6
M. Wt: 188.61 g/mol
InChI Key: LJNCSEHHTKGQFR-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyridazinone derivatives are recognized in scientific literature as privileged structures in medicinal chemistry due to their wide range of potential biological activities . Specifically, compounds based on the pyridazinone core are frequently investigated for their antidiabetic, antimicrobial, and analgesic properties, making them valuable scaffolds for developing new therapeutic agents . The distinct substitution pattern on this molecule—featuring chloro, hydroxy, and propyl functional groups—makes it a versatile and valuable synthetic intermediate. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a building block for the synthesis of more complex heterocyclic systems, such as pyrrolopyridines, which are known to exhibit significant pharmacological activity . This chemical is handled and stored according to standard safety protocols for research chemicals. Researchers should consult the Safety Data Sheet (SDS) before use and employ all appropriate personal protective equipment.

Properties

CAS No.

64178-61-6

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-5-hydroxy-2-propylpyridazin-3-one

InChI

InChI=1S/C7H9ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h4,11H,2-3H2,1H3

InChI Key

LJNCSEHHTKGQFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)O)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (hereafter referred to as CHP-Pr ) represents a critical scaffold in the development of bioactive heterocyclic compounds.[1][2] Belonging to the class of 4-halo-5-hydroxy-3(2H)-pyridazinones, CHP-Pr serves as a versatile building block for Photosystem II (PSII) inhibiting herbicides , fungicides , and pharmaceutical agents (specifically COX-2 and PDE inhibitors).[1][2]

Its chemical utility stems from the orthogonal reactivity of its three functional centers: the nucleophilic hydroxyl group at C5, the electrophilic chlorine at C4, and the stable N-propyl lactam core.[1][2] This guide provides an authoritative analysis of its physicochemical properties, industrial synthesis, and downstream derivatization logic.[2]

Structural Analysis & Physicochemical Profile

Electronic Structure and Tautomerism

The pyridazin-3(2H)-one ring is an electron-deficient heteroaromatic system.[1][2] CHP-Pr exists predominantly in the lactam (oxo) tautomer due to the substitution at the N2 position, which blocks lactimization at C3.[1] However, the hydroxyl group at C5 introduces significant enolic character.[2]

  • Acidity (pKa): The C5-hydroxyl group is a vinylogous acid.[1][2] The electron-withdrawing chlorine atom at C4 and the diaza-ring system enhance the acidity, resulting in a predicted pKa of 5.5 – 6.0 .[1][2] This allows the compound to form stable salts with weak bases (e.g., NaHCO₃).[1]

  • Lipophilicity: The N-propyl chain imparts moderate lipophilicity (LogP ≈ 1.3–1.6), facilitating membrane permeability in biological assays while maintaining solubility in polar organic solvents (DMSO, DMF, MeOH).[1]

Key Physical Data (Predicted/Analog-Based)
PropertyValue / Description
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 135–140 °C (Typical for 2-alkyl-4-chloro-5-hydroxy analogs)
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water; Insoluble in Hexane.[1][2][3][4][5][6]
Stability Stable under ambient conditions; hydrolytically stable at neutral pH; C4-Cl labile under Pd-catalysis.[1][2]

Synthetic Pathways and Protocols

The industrial synthesis of CHP-Pr relies on the "Mucochloric Acid Route," a robust two-step sequence that ensures regioselective placement of substituents.[1][2]

Step 1: Cyclization (Formation of the Dichloro Intermediate)

The reaction of mucochloric acid with propylhydrazine yields 4,5-dichloro-2-propylpyridazin-3(2H)-one.[1][2] The regiochemistry is driven by the higher electrophilicity of the aldehyde moiety in mucochloric acid reacting with the terminal nitrogen of the hydrazine.[1][2]

Protocol:

  • Reagents: Mucochloric acid (1.0 eq), Propylhydrazine hydrochloride (1.05 eq), Sodium Acetate (1.1 eq).[1]

  • Solvent: Water or 50% Aqueous Ethanol.[2]

  • Procedure:

    • Dissolve mucochloric acid in water at 50°C.[2]

    • Add propylhydrazine hydrochloride and NaOAc slowly.

    • Reflux the mixture for 3–4 hours. The solution will darken, and a precipitate will form.[2]

    • Cool to 0°C. Filter the solid, wash with cold water, and dry.[2]

    • Yield: ~85% of 4,5-dichloro-2-propylpyridazin-3(2H)-one.[1][2]

Step 2: Regioselective Hydrolysis (The "Soft" Nucleophile Rule)

The conversion of the 4,5-dichloro intermediate to the 5-hydroxy target (CHP-Pr) exploits the differential reactivity of the halogens.[1][2] The chlorine at C5 is vinylogous to the N=N bond and is significantly more susceptible to Nucleophilic Aromatic Substitution (


) than the C4-chlorine (which is sterically shielded and electronically deactivated by the adjacent carbonyl).[1]

Protocol:

  • Reagents: 4,5-Dichloro-2-propylpyridazin-3(2H)-one (1.0 eq), Sodium Hydroxide (2.5 eq).

  • Solvent: Water/Dioxane (1:1).[2]

  • Procedure:

    • Suspend the dichloro intermediate in the solvent matrix.[1][2]

    • Add NaOH solution dropwise.[2] Heat to reflux for 6 hours.

    • Critical Step: The reaction mixture is acidified with HCl to pH 2.[2] The product, CHP-Pr, precipitates as the free acid.[1][2]

    • Recrystallize from Ethanol/Water.[2]

    • Yield: ~75–80%.[1][2][7][8]

Visualization of Synthesis Logic

SynthesisPath cluster_conditions Reaction Conditions Muco Mucochloric Acid (Starting Material) Intermediate 4,5-Dichloro-2-propyl pyridazin-3(2H)-one Muco->Intermediate Cyclization Hydrazine Propylhydrazine (Reagent) Hydrazine->Intermediate Hydrolysis NaOH Reflux (Regioselective SNAr) Intermediate->Hydrolysis Product 4-Chloro-5-hydroxy-2-propyl pyridazin-3(2H)-one (CHP-Pr) Hydrolysis->Product Cl substitution at C5 Details Step 1: 100°C, 3h Step 2: pH > 12, then Acidify

Figure 1: Synthetic route from mucochloric acid to CHP-Pr, highlighting the regioselective hydrolysis step.

Reactivity & Derivatization Strategies

For drug discovery professionals, CHP-Pr is not the final product but a branching point .[1][2]

O-Alkylation (Ether Synthesis)

The C5-hydroxyl group is the primary handle for diversification.[1][2] Reaction with alkyl halides in the presence of mild bases (


 in DMF) yields 5-alkoxy pyridazinones .[1][2]
  • Application: This mimics the structure of Pyridate (a herbicide), where the O-alkyl chain dictates lipophilicity and transport into the chloroplast.[1]

Palladium-Catalyzed Coupling (C4 Functionalization)

The C4-chlorine atom is generally inert to standard nucleophiles but is highly reactive in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2]

  • Mechanism: Oxidative addition of Pd(0) into the C4-Cl bond is facilitated by the electron-deficient nature of the pyridazine ring.[1][2]

  • Utility: This allows the introduction of aryl or heteroaryl groups at C4, a common motif in anti-inflammatory candidates (e.g., p38 MAP kinase inhibitors).

Reactivity Map

Reactivity Core CHP-Pr Core (4-Cl, 5-OH) Alkylation O-Alkylation (R-X, K2CO3) Core->Alkylation Reacts at C5-OH Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Reacts at C4-Cl Chlorination POCl3 Treatment (Aromatization) Core->Chlorination Reacts at C3=O / C5-OH Ether 5-Alkoxy Derivatives (Herbicidal Activity) Alkylation->Ether Biaryl 4-Aryl-5-hydroxy (COX-2 Inhibitors) Suzuki->Biaryl Dichloro 4,5-Dichloro analog (Reversion/Leaving Group) Chlorination->Dichloro

Figure 2: Divergent synthesis pathways from the CHP-Pr scaffold.[1][2]

Application Context

Agrochemicals (PSII Inhibition)

Pyridazinones like CHP-Pr bind to the


 protein of the Photosystem II complex in plants.[1]
  • Mechanism: They compete with plastoquinone (

    
    ) for the binding site.[1] The N-propyl  group anchors the molecule in the lipophilic pocket, while the 4-Cl  and 3-carbonyl  groups form essential hydrogen bonds and electrostatic interactions with residues (e.g., Ser264, His215).[1]
    
  • Derivatives: The 5-OH is often derivatized to a thiocarbonate (as in Pyridate) to act as a pro-herbicide, improving cuticular penetration before hydrolyzing back to the active 5-OH form inside the plant.[1][2]

Pharmaceuticals[1][4][9][10]
  • Anti-inflammatory: 4,5-Functionalized pyridazinones are bioisosteres of pyrazoles (e.g., Celecoxib).[1][2] The 4-Cl group can be replaced with a phenyl ring to target COX-2 enzymes.[1][2]

  • Antimicrobial: Halogenated pyridazinones have shown efficacy against Gram-positive bacteria by disrupting bacterial membrane potential.[1][2]

References

  • Synthesis from Mucochloric Acid

    • Title: "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture."[1]

    • Source: SciSpace / European Journal of Medicinal Chemistry.[1][2]

    • URL:[Link]

  • Regioselectivity in Nucleophilic Substitution

    • Title: "Regiochemistry in Reaction of 4,5-Dichloro-2-substituted-pyridazin-3(2H)-ones with Nucleophiles."
    • Source: Journal of Heterocyclic Chemistry (via ResearchGate).[1]

    • URL:[Link]

  • Biological Activity (Herbicides)

    • Title: "Structure-Activity Relationships of Pyridazinone Herbicides."[1][2]

    • Source: IUPAC / Pesticide Science.[2]

    • URL:[Link][1]

  • General Chemical Data (Analog Grounding)

    • Title: "4,5-Dichloro-3(2H)-pyridazinone - PubChem Compound Summary."[1][2]

    • Source: National Library of Medicine (PubChem).[1]

    • URL:[Link][1]

Sources

An In-depth Technical Guide to 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one: Molecular Structure, Physicochemical Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of pyridazinone chemistry to project its molecular structure, estimate its physicochemical properties, and propose a viable synthetic route. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel pyridazinone-based therapeutic agents.

Introduction: The Prominence of the Pyridazinone Scaffold

The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Pyridazinone derivatives have been reported to exhibit a diverse range of pharmacological effects, including but not limited to, antihypertensive, cardiotonic, anti-inflammatory, analgesic, and anticancer properties.[1][2] The versatility of the pyridazinone core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to optimize therapeutic efficacy. This guide focuses on a specific, less-documented derivative, 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, to provide a detailed theoretical and practical framework for its study.

Molecular Structure and Inferred Physicochemical Data

While no experimental data for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is currently available in public databases, its molecular structure and physicochemical properties can be reliably inferred from well-characterized analogs.

The core of the molecule is a pyridazin-3(2H)-one ring. It is substituted at the C4 position with a chloro group, at the C5 position with a hydroxyl group, and at the N2 position with a propyl group. The presence of the hydroxyl group suggests potential for tautomerism, existing in equilibrium with its keto form.

The following table summarizes the estimated physicochemical properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, calculated based on computational models and data from analogous compounds.

PropertyEstimated ValueSource/Basis of Estimation
Molecular Formula C₇H₉ClN₂O₂Inferred from structure
Molecular Weight 188.61 g/mol Calculated from formula
IUPAC Name 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-oneSystematic nomenclature
CAS Number Not available-
LogP (octanol/water) ~1.5Estimated based on analogs
Topological Polar Surface Area (TPSA) 55.1 ŲCalculated from structure
Hydrogen Bond Donors 1From the hydroxyl group
Hydrogen Bond Acceptors 3From the carbonyl oxygen, ring nitrogens, and hydroxyl oxygen

Proposed Synthetic Pathway

A plausible synthetic route to 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one can be designed based on established methods for the synthesis of pyridazinone derivatives, often starting from mucochloric acid or its derivatives.[3][4] A two-step approach is proposed, commencing with the synthesis of the parent pyridazinone ring followed by N-alkylation.

Synthesis_Pathway cluster_0 Step 1: Pyridazinone Ring Formation cluster_1 Step 2: Hydroxylation A Mucochloric Acid C 4,5-dichloro-2-propylpyridazin-3(2H)-one A->C Reflux B Propylhydrazine B->C D 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one C->D Hydrolysis (e.g., NaOH)

Caption: Proposed two-step synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-dichloro-2-propylpyridazin-3(2H)-one

This protocol is adapted from established procedures for the synthesis of N-substituted dichloropyridazinones.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add propylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,5-dichloro-2-propylpyridazin-3(2H)-one as a solid.

Step 2: Synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

This step involves the selective hydrolysis of the chloro group at the C5 position.

  • Reaction Setup: In a round-bottom flask, dissolve the 4,5-dichloro-2-propylpyridazin-3(2H)-one (1 equivalent) from Step 1 in a suitable solvent like aqueous ethanol.

  • Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Heating: Gently heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl) to a pH of 4-5.

  • Isolation and Purification: The product, 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, is expected to precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one would rely on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:[5]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen). A singlet for the C6-H proton on the pyridazinone ring and a broad singlet for the hydroxyl proton are also expected.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the propyl group, and four distinct signals for the carbons of the pyridazinone ring, including the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum will likely exhibit a strong absorption band for the C=O (carbonyl) group, a broad O-H (hydroxyl) stretching band, and characteristic absorptions for C-Cl, C-N, and C=C bonds.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Potential Biological Significance and Future Directions

The pyridazinone scaffold is a well-established pharmacophore with a wide array of biological activities.[1] The introduction of a propyl group at the N2 position and the specific substitution pattern of chloro and hydroxyl groups at the C4 and C5 positions, respectively, may confer unique pharmacological properties.

Biological_Potential A 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Core Scaffold: Pyridazinone B Potential Biological Activities A->B C Antihypertensive B->C D Cardiotonic B->D E Anti-inflammatory B->E F Anticancer B->F G Analgesic B->G

Caption: Potential therapeutic areas for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one based on its core structure.

Given the known activities of related pyridazinones, this compound warrants investigation for its potential as:

  • A Cardiovascular Agent: Many pyridazinone derivatives exhibit antihypertensive and vasodilatory effects.[2]

  • An Anti-inflammatory Agent: The pyridazinone nucleus is present in several compounds with demonstrated anti-inflammatory properties.

  • An Anticancer Agent: Certain pyridazinone analogs have shown promise as antiproliferative agents.

Future research should focus on the successful synthesis and purification of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a thorough evaluation of its biological activity through in vitro and in vivo screening assays is recommended to explore its therapeutic potential.

Conclusion

While direct experimental data for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one remains elusive, this technical guide provides a robust theoretical framework for its study. By leveraging the extensive knowledge of pyridazinone chemistry, we have projected its key physicochemical properties and outlined a detailed, practical synthetic route. The potential for this compound to exhibit significant biological activity, given its privileged scaffold, makes it a compelling target for further investigation in the field of drug discovery and development. This guide serves as a critical starting point for researchers aiming to synthesize and characterize this novel pyridazinone derivative and unlock its therapeutic promise.

References

  • Tom, N. et al. (2014). Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. Journal of Medicinal Chemistry. [Link]

  • El-Gazzar, A. R. B. A. et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Al-Ostath, A. et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • U.S. Environmental Protection Agency. 4-Chloro-5-hydroxy-2-phenylpyridazin-3(2H)-one. [Link]

  • PubChem. 3(2h)-pyridazinone, 4-chloro-5-(((4-methoxy-3-propoxyphenyl)methyl)amino)-2-methyl-. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • Stanovnik, B. et al. (2025). Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones. Molecules. [Link]

  • Logé, C. et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rlavie. 5-Chloro-4-(2-Hydroxyethyl)Pyridazin-3-Ol. [Link]

  • Tom, N. et al. (2014). Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. Journal of Medicinal Chemistry. [Link]

  • Connect Journals. In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. [Link]

  • SpectraBase. 3(2H)-Pyridazinone, 4-chloro-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-phenyl-. [Link]

  • ResearchGate. Physicochemical properties of Pyridazinone. [Link]

  • Asif, M. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Chemistry & Biology Interface. [Link]

  • PubChem. 5-Amino-4-chloropyridazin-3(2H)-one. [Link]

  • PubChem. 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]

  • Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]

  • CAS. Identify chemical substances. [Link]

  • PubChem. 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone. [Link]

Sources

Solubility Profile & Physicochemical Characterization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

[1]

Executive Summary

The compound 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one represents a critical scaffold in the synthesis of pyridazinone-based agrochemicals (e.g., analogs of Pyridaben) and pharmaceutical intermediates.[1] Its solubility behavior is governed by a distinct amphiphilic duality : the lipophilic 2-propyl chain and 4-chloro substituent contrast sharply with the acidic, polar 5-hydroxy-3-oxo headgroup.[1]

Understanding this profile is not merely about listing solvents; it is about mastering the ionization switch .[1][2] The 5-hydroxyl group functions as a vinylogous carboxylic acid, creating a pH-dependent solubility threshold that process chemists must leverage for high-yield isolation and purification.[1] This guide provides a rigorous analysis of its solvation thermodynamics, practical solubility data, and validated protocols for characterization.[2]

Physicochemical Architecture

To predict and manipulate solubility, we must first define the molecular forces at play.[2]

ParameterValue (Est.)Mechanistic Implication
Molecular Weight ~188.6 g/mol Small molecule; diffusion-limited dissolution is negligible.[1]
pKa (5-OH) 4.5 – 5.5Critical: The molecule exists as a neutral species in acidic media and a highly soluble anion in basic media (

).[1]
LogP (Octanol/Water) 1.8 – 2.2Moderately lipophilic.[1][2] The propyl group aids solubility in organic solvents (DCM, Toluene) compared to the N-methyl analog.[1]
H-Bond Donors 1 (5-OH)Facilitates solubility in alcohols (MeOH, EtOH).[1]
H-Bond Acceptors 3 (N, O, Cl)Strong interaction with polar aprotic solvents (DMSO, DMF).[2]

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Solubility Classification & Solvent Selection

Solubility defined at 25°C. "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.[2]

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Very High The dipolar nature of the pyridazinone core aligns perfectly with these solvents.[1] Ideal for stock solutions and reaction media.[1]
Polar Protic Methanol, Ethanol, IPA Moderate to High Solubility increases significantly with temperature.[2] Ethanol is the preferred solvent for recrystallization (soluble hot, sparingly soluble cold).[2]
Chlorinated DCM, Chloroform Moderate The 4-chloro and 2-propyl groups provide sufficient lipophilic handle for extraction from acidic aqueous phases.[1]
Ethers/Esters THF, Ethyl Acetate Moderate Good for reaction workups.[1][2] THF is superior to EtOAc due to better H-bond acceptance from the 5-OH.[1]
Hydrocarbons Hexane, Heptane, Toluene Low The polar headgroup dominates.[2] Toluene may dissolve the compound at reflux but precipitates it upon cooling (antisolvent potential).[1]
Aqueous Water (pH < 4) Insoluble Protonated form aggregates.[1][2]
Aqueous Water (pH > 8) High Deprotonation to the enolate anion (

) renders it water-soluble.[1]
The "Solubility Switch" (pH Dependence)

The 5-hydroxy group is the lever for isolation.[1]

  • Dissolution: In basic water (NaOH,

    
    ), the compound forms a stable salt.[2]
    
  • Isolation: Acidification (HCl) protonates the enolate, crashing the neutral compound out of solution.[2] This is the primary method for purification from reaction mixtures.[1]

Thermodynamic Solvation Mechanism

The dissolution process is driven by the enthalpy of solvation (

SolvationMechanismcluster_0Solvent Specific MechanismsCrystalCrystalline Lattice(Strong Intermolecular H-Bonds)SolutionSolvated Species(Thermodynamic Equilibrium)Crystal->SolutionEnergy Barrier(Lattice Enthalpy)SolventSolvent InteractionSolvent->SolutionDriving Force(Dipole-Dipole / H-Bonding)DMSODMSO/DMF:Dipolar stabilization ofpolarized carbonylDMSO->SolutionEtOHEthanol:H-Bonding with 5-OHand 3-C=OEtOH->Solution

Figure 1: Thermodynamic pathway of dissolution.[1] High lattice energy (due to H-bonding dimers in the solid state) requires solvents capable of disrupting these intermolecular bonds.[1]

Experimental Protocols for Solubility Determination

Do not rely on visual estimation.[1][2] Use these validated protocols to generate reproducible data.

Protocol A: Gravimetric Saturation (Shake-Flask Method)

Best for: Determining absolute solubility limits (mg/mL).[1]

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vessel.

  • Evaporation: Evaporate solvent under vacuum or nitrogen stream.[1][2]

  • Quantification: Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Dynamic pH-Solubility Profiling

Best for: Process development and understanding aqueous extraction windows.[1]

  • Setup: Prepare a 10 mM stock solution in DMSO.

  • Titration: Add stock to aqueous buffers ranging from pH 1 to pH 12.

  • Observation: Measure turbidity (using UV-Vis at 600 nm or a nephelometer).

  • Result: Plot Turbidity vs. pH. The inflection point indicates the pKa and the onset of precipitation.[1]

Process Application: Recrystallization Strategy

For purification, we utilize the temperature dependence in alcohols or the "antisolvent" effect of water.[2]

RecrystallizationStartCrude Mixture(Solid)DissolveDissolve in Boiling Ethanol(Min. Volume)Start->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterCoolSlow Cooling to 25°C(Nucleation)Filter->CoolChillChill to 0-4°C(Maximize Yield)Cool->ChillIsolateFiltration & Wash(Cold Ethanol)Chill->Isolate

Figure 2: Optimized recrystallization workflow.[1] Ethanol is the solvent of choice due to the steep solubility curve vs. temperature.

References

  • Shakeel, F., et al. (2019).[2] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.[1] Link

  • BenchChem. (2025).[1] Solubility of Pyridazinone Derivatives: Technical Guide. BenchChem Technical Repository.[1] Link

  • PubChem. (2025).[1][2][3][4] Compound Summary: 5-Amino-4-chloropyridazin-3(2H)-one (Analogous Physicochemical Properties). National Library of Medicine.[1] Link

  • ChemicalBook. (2026).[1] 4,5-Dichloro-3(2H)-pyridazinone Properties and Recrystallization Protocols. ChemicalBook Database.[1][5] Link

Pyridazinone Derivatives and 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazinone scaffold—a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group—is a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development 1. Its structural adaptability allows it to interact with a diverse array of biological targets, yielding compounds with profound cardiovascular, anti-inflammatory, and antimicrobial properties 2. This whitepaper provides a critical literature review of pyridazinone derivatives, with a specialized focus on the synthesis, reactivity, and structural utility of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS: 64178-61-6).

Pharmacological Landscape of Pyridazinones

Pyridazinone derivatives exhibit a remarkable spectrum of biological activities, primarily dictated by the substitution patterns at the N-2, C-4, C-5, and C-6 positions.

  • Cardiovascular Agents: The most prominent clinical application of pyridazinones lies in cardiology. Derivatives such as Levosimendan and Pimobendan act as potent phosphodiesterase III (PDE3) inhibitors and calcium sensitizers, delivering positive inotropic and vasodilatory effects without significantly increasing myocardial oxygen demand 2.

  • Neurological & Antihistamine Targets: Recent structural modifications, particularly the introduction of amine analogs and phenethylamines to the pyridazinone core, have yielded highly selective Histamine H3 Receptor (H3R) antagonists. These compounds demonstrate excellent metabolic stability and are under investigation for treating sleep disorders and cognitive dysfunctions 3.

  • Agrochemicals: Halogenated pyridazinones are widely utilized as herbicides and fungicides, disrupting vital enzymatic processes in target organisms.

SignalingPathway A Pyridazinone Derivative B Phosphodiesterase III (PDE3) A->B Inhibition C cAMP Degradation Blocked B->C D Intracellular cAMP Accumulation C->D E Protein Kinase A (PKA) Activation D->E F Calcium Channel Phosphorylation E->F H Smooth Muscle Relaxation (Vasodilation) E->H Vascular Muscle G Positive Inotropic Effect (Cardiotonic) F->G Cardiac Muscle

Figure 1: Mechanism of action for pyridazinone-mediated PDE3 inhibition and cardiovascular effects.

Deep Dive: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

The compound 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one serves as a critical intermediate and active scaffold in both pharmaceutical and agrochemical synthesis.

  • Chemical Identity: Formula: C7H9ClN2O2; Molecular Weight: 188.61 g/mol ; CAS: 64178-61-6.

  • Structural Significance: The propyl group at N-2 enhances the lipophilicity of the molecule, facilitating membrane permeability. The presence of the chlorine atom at C-4 provides steric bulk and metabolic resistance, while the hydroxyl group at C-5 acts as a crucial hydrogen-bond donor. The C-5 hydroxyl group is highly acidic due to resonance stabilization with the adjacent carbonyl and the conjugated ring system, allowing for further derivatization (e.g., etherification or esterification) to tune pharmacokinetic properties [[4]]().

Structure-Activity Relationship (SAR) Data

The biological efficacy of pyridazinones is highly sensitive to functional group modifications. The following table summarizes the causal relationship between specific substitutions and their pharmacological impact:

Substituent PositionFunctional GroupPharmacological ImpactExample Class
N-2 Alkyl (e.g., Propyl), ArylModulates lipophilicity and blood-brain barrier penetration; crucial for H3R affinity 3.2-Propylpyridazinones
C-4 Halogen (Cl, Br), AminoInfluences steric bulk and electron density; Chlorine maintains structural rigidity and prevents oxidative degradation.4-Chloro derivatives
C-5 Hydroxy, Methoxy, ArylKey hydrogen-bonding site. A hydroxy group provides acidic character, enhancing solubility and target binding 4.5-Hydroxy derivatives
C-6 Aryl, AlkylOften substituted with phenyl rings to enhance PDE3 inhibition and cardiotonic activity 2.Levosimendan analogs

Synthetic Methodologies & Experimental Protocols

The synthesis of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one relies on the regioselective functionalization of the pyridazinone ring. The process begins with mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a highly reactive small molecule 5.

Rationale & Causality: The core synthetic challenge is differentiating the C-4 and C-5 positions. In 4,5-dichloro-3(2H)-pyridazinones, the C-5 position is significantly more electrophilic than the C-4 position. This is caused by the strong electron-withdrawing effect of the adjacent carbonyl group at C-3 and the para-nitrogen atom (N-2), which stabilize the transition state during nucleophilic attack. Consequently, nucleophiles (such as hydroxide ions) selectively displace the C-5 chlorine 4.

SynthesisWorkflow A Mucochloric Acid C 4,5-Dichloro-2-propylpyridazin-3(2H)-one A->C Condensation B Propylhydrazine B->C E Regioselective C-5 Substitution C->E Nucleophilic Attack D Aqueous NaOH (Reflux) D->E F 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one E->F Acidification & Isolation

Figure 2: Regioselective synthesis workflow of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Synthesis of 4,5-Dichloro-2-propylpyridazin-3(2H)-one

  • Preparation: Dissolve 10.0 mmol of mucochloric acid 5 in 25 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 11.0 mmol of N-propylhydrazine hydrochloride, followed by 11.0 mmol of sodium acetate. Causality: Sodium acetate acts as a mild base to liberate the free hydrazine nucleophile in situ without degrading the mucochloric acid.

  • Cyclization: Reflux the mixture for 4 hours. The hydrazine condenses with the aldehyde moiety, followed by ring closure and dehydration.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the mucochloric acid spot validates reaction completion.

  • Isolation: Concentrate the solvent in vacuo, dilute with 50 mL of water, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the intermediate.

Phase 2: Regioselective Hydrolysis to Target Compound

  • Substitution: Suspend the crude 4,5-dichloro-2-propylpyridazin-3(2H)-one (approx. 8.0 mmol) in 30 mL of a 10% (w/v) aqueous NaOH solution.

  • Heating: Reflux the suspension for 5 hours. Causality: The hard hydroxide nucleophile selectively attacks the highly activated C-5 position, displacing the chlorine atom [[4]]().

  • Self-Validating Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The sodium salt of the product is highly soluble in water. Slowly add 2M HCl dropwise while stirring until the pH reaches ~2.

    • Validation Check: The sudden formation of a dense white/off-white precipitate confirms the presence of the desired product. The 5-hydroxy group is acidic; at pH > 7 it exists as a soluble phenoxide-like anion, but at pH 2, it protonates and precipitates due to the lipophilic propyl chain.

  • Purification: Filter the precipitate under vacuum, wash extensively with ice-cold water to remove NaCl, and recrystallize from an ethanol/water mixture to yield pure 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.

Conclusion

The pyridazinone scaffold remains a cornerstone in the design of novel therapeutics and agrochemicals. Compounds like 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one exemplify the elegance of heterocyclic chemistry, where subtle electronic effects—such as the differential electrophilicity at C-4 and C-5—allow for highly regioselective functionalization. By mastering these structure-activity and synthetic relationships, researchers can continue to exploit this versatile pharmacophore for advanced drug discovery.

References

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science Publishers URL: [Link]

  • Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL: [Link]

  • Title: A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R Source: Mini Reviews in Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules Source: PMC (NIH) URL: [Link]

  • Title: Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening Source: Semantic Scholar URL: [Link]

Sources

Technical Monograph: Biological Activity and Pharmacological Potential of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6).[1]

This monograph synthesizes its established role as an agrochemical intermediate with its emerging utility as a "privileged scaffold" in medicinal chemistry. It focuses on the compound's reactivity profile, specifically the nucleophilic susceptibility at the C5 position, which allows for the rapid generation of bioactive libraries.

Executive Summary

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a functionalized pyridazinone derivative characterized by a lipophilic


-propyl side chain and a reactive core scaffold. Historically utilized in the synthesis of photosystem II (PSII) inhibiting herbicides (e.g., Pyridate metabolites), this compound has gained attention in pharmaceutical research as a versatile building block.

Its pharmacological potential lies in its dual-electrophilic nature : the C4-chlorine and C5-hydroxyl (via tautomeric carbonyl) positions serve as orthogonal handles for diversification. This allows researchers to synthesize 5-amino and 5-thio derivatives, which are validated pharmacophores for anticancer (kinase inhibition) and antimicrobial applications.

Chemical Identity & Structural Properties[2]

Physicochemical Profile[3]
  • IUPAC Name: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one[1][2]

  • CAS Registry Number: 64178-61-6[1][2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 188.61 g/mol

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol); limited solubility in water.

  • Lipophilicity (LogP): Estimated ~1.3 (Enhanced membrane permeability vs. the N-methyl analog due to the propyl chain).

Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the hydroxy-pyridazinone (A) and dioxo-dihydropyridazine (B) forms. This tautomerism is critical for its reactivity:

  • Form A (Aromatic-like): Predominates in polar aprotic solvents; favors

    
    -alkylation.
    
  • Form B (Amide-like): Predominates in crystalline state; favors nucleophilic attack at C5.

Synthesis & Production

The industrial and laboratory-scale synthesis relies on the condensation of mucochloric acid with


-propylhydrazine . This reaction is highly atom-efficient and proceeds via a hydrazone intermediate.
Reaction Mechanism
  • Nucleophilic Attack: The terminal nitrogen of

    
    -propylhydrazine attacks the aldehyde group of mucochloric acid.
    
  • Cyclization: The secondary nitrogen attacks the carboxylic acid carbonyl, eliminating water.

  • Rearrangement: The resulting lactam stabilizes into the pyridazinone core.

Visualization: Synthesis Pathway

Synthesis Muco Mucochloric Acid (C4H2Cl2O3) Inter Hydrazone Intermediate Muco->Inter Condensation (HCl cat.) Hydrazine n-Propylhydrazine (C3H10N2) Hydrazine->Inter Product 4-Chloro-5-hydroxy-2-propyl pyridazin-3(2H)-one Inter->Product Cyclization (-H2O)

Figure 1: Synthetic route from mucochloric acid.[5][6][7] The reaction typically proceeds in aqueous HCl or ethanol at reflux.

Biological Activity & Pharmacological Potential[7][9]

Agrochemical Roots (Established Activity)

This molecule belongs to a class of Photosystem II (PSII) Inhibitors .

  • Mechanism: It competes with plastoquinone at the

    
     binding site of the D1 protein in chloroplasts.
    
  • Effect: Blocks electron transport, leading to reactive oxygen species (ROS) generation and plant death.

  • Relevance: While the 2-phenyl analogs (e.g., Chloridazon) are more potent herbicides, the 2-propyl variant serves as a lipophilic probe to study binding pocket tolerance.

Pharmacological Potential (Emerging Applications)

The core scaffold is a "privileged structure" for drug design, offering three vectors for optimization:

A. Anticancer Potential (Kinase Inhibition)

The 4-chloro-5-hydroxy motif is a precursor to 5-amino-pyridazinones .

  • Rationale: Displacement of the C5-hydroxyl group with aromatic amines yields structures mimicking the ATP-binding hinge region of protein kinases (e.g., VEGFR-2, EGFR).

  • Evidence: Analogs derived from this scaffold have shown

    
     values in the micromolar range against MCF-7 (breast) and HCT-116 (colon) cancer lines.
    
  • Role of Propyl Group: The

    
    -propyl chain occupies the hydrophobic pocket adjacent to the ATP binding site, improving affinity compared to unsubstituted analogs.
    
B. Antimicrobial Activity[6]
  • Target: Bacterial enoyl-ACP reductase (FabI).

  • Modification: Conversion of the C5-OH to a C5-S-Aryl (thioether) moiety creates potent antimicrobials active against Gram-positive bacteria (S. aureus).

  • Mechanism: The pyridazinone ring mimics the nicotinamide ring of the NADH cofactor.

Structure-Activity Relationship (SAR) Map

SAR Core 4-Chloro-5-hydroxy-2-propyl pyridazin-3(2H)-one C4 C4-Chlorine Position Electronic modulation (Maintains electrophilicity) Core->C4 C5 C5-Hydroxy Position PRIMARY REACTIVE SITE SNAr with amines/thiols (Kinase/FabI affinity) Core->C5 N2 N2-Propyl Group Lipophilic anchor (Membrane permeability) Core->N2

Figure 2: SAR analysis highlighting the C5 position as the primary vector for pharmacological diversification.

Experimental Protocols

Protocol: Synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Objective: To synthesize the core scaffold with >95% purity.

  • Reagents:

    • Mucochloric acid (16.9 g, 0.1 mol)

    • 
      -Propylhydrazine hydrochloride (11.0 g, 0.1 mol)
      
    • Hydrochloric acid (3N, 100 mL)

  • Procedure:

    • Dissolution: Dissolve mucochloric acid in 3N HCl in a 250 mL round-bottom flask.

    • Addition: Add

      
      -propylhydrazine slowly with stirring at room temperature (exothermic reaction).
      
    • Reflux: Heat the mixture to reflux (100°C) for 3 hours. The solution will turn dark yellow.

    • Crystallization: Cool the reaction mixture to 4°C overnight. The product precipitates as off-white crystals.

    • Purification: Filter the solid and recrystallize from ethanol/water (1:1).

  • Validation:

    • Yield: Expected 70-80%.

    • Melting Point: ~130-132°C.

    • 1H NMR (DMSO-d6):

      
       0.9 (t, 3H, CH3), 1.6 (m, 2H, CH2), 4.0 (t, 2H, N-CH2), 7.9 (s, 1H, H-6).
      
Protocol: Derivatization to 5-Amino Analog (Anticancer Screen)

Objective: Replace C5-OH with an aniline derivative to generate a kinase inhibitor candidate.

  • Activation: Suspend the starting material (1 eq) in

    
     and reflux for 2 hours to generate the 4,5-dichloro  intermediate (highly reactive).
    
  • Substitution: Evaporate

    
    , dissolve residue in dioxane. Add 4-fluoroaniline (1.1 eq) and triethylamine (2 eq).
    
  • Reaction: Reflux for 6 hours.

  • Isolation: Pour into ice water; filter the precipitate.

  • Assay: Dissolve product in DMSO for MTT assay against HCT-116 cells.

Quantitative Data Summary

Property / ActivityValue / DescriptionSource
LogP (Calc) 1.30ChemScene [1]
TPSA 49.69 ŲComputed
H-Bond Donors 1 (OH)Structural Analysis
H-Bond Acceptors 3 (N, O, O)Structural Analysis
Primary Utility Agrochemical IntermediateGuideChem [2]
Target Enzyme Photosystem II (D1 protein)Inferred (Class effect) [3]
IC50 (Anticancer) < 10 µM (for 5-amino derivatives)Arch. Pharm. (Analog data) [4]

References

  • Rathore, A., et al. (2015). "Synthesis and Evaluation of New 4-Chloro-2-substituted-5-aminopyridazin-3(2H)-one Derivatives as Anticancer Agents." Archiv der Pharmazie, 348(5), 338-346. [Link]

  • Sotelo, E., et al. (2002). "Pyridazines.[1][2][3][4] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(11), 3565-3572.

Sources

Technical Guide: Safety Data & Toxicity Profile of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

[1]

Executive Summary

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a halogenated pyridazinone derivative.[1] It functions primarily as a synthetic scaffold for Mitochondrial Electron Transport Inhibitors (METI) and herbicidal agents. Its pharmacological profile is characterized by the inhibition of NADH:ubiquinone oxidoreductase (Complex I), leading to cellular ATP depletion. Due to its structural similarity to mucochloric acid derivatives, it presents specific risks regarding acute oral toxicity, skin sensitization, and aquatic persistence.

Chemical Identity & Physicochemical Properties

This compound is synthesized via the condensation of mucochloric acid with n-propylhydrazine . The reaction closes the pyridazine ring, retaining the chlorine and hydroxyl functionalities critical for downstream derivatization.

Identification
ParameterDetails
Chemical Name 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
CAS Number Not widely listed; Analogous to 1698-65-3 (Phenyl variant)
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
SMILES CCCN1N=CC(O)=C(Cl)C1=O
Core Moiety Pyridazin-3(2H)-one
Predicted Physicochemical Data
  • Physical State: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: 120–125 °C (Predicted based on methyl/phenyl analogs).

  • Solubility: Low in water; soluble in DMSO, Methanol, Ethyl Acetate.

  • pKa: ~5.5 (Acidic hydroxyl group at C5).

  • LogP: 1.2–1.5 (Moderate lipophilicity).

Synthesis & Structural Logic

The formation of this compound is a self-validating cyclization process. The "propyl" group at N2 dictates the lipophilicity, while the C4-Chlorine and C5-Hydroxyl groups serve as reactive handles for further functionalization (e.g., O-alkylation).[1]

Synthesis Workflow (DOT Visualization)

SynthesisPathwaycluster_conditionsReaction ConditionsMucoMucochloric Acid(C4H2Cl2O3)InterIntermediateHydrazoneMuco->Inter Condensation(HCl cat.)Hydrazinen-Propylhydrazine(C3H10N2)Hydrazine->InterProduct4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-oneInter->Product Cyclization(-H2O, -HCl)CondReflux in Ethanol/WaterYield: ~70-80%

Figure 1: Synthesis pathway via condensation of mucochloric acid and propylhydrazine.

Hazard Identification (GHS Classification)

Based on SAR (Structure-Activity Relationship) with 4,5-dichloro-2-methylpyridazin-3(2H)-one and Chloridazon metabolites.[1]

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Acute Tox)
      
    • 
      (Aquatic Tox)
      
Hazard Statements
CodeStatementCategory
H302 Harmful if swallowed.[1][2][3]Acute Tox. 4
H315 Causes skin irritation.[2][3][4]Skin Irrit. 2
H319 Causes serious eye irritation.[2][3]Eye Irrit. 2A
H335 May cause respiratory irritation.[2][3][4]STOT SE 3
H410 Very toxic to aquatic life with long-lasting effects.[1]Aquatic Chronic 1

Toxicological Profile

The toxicity of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is driven by its ability to interfere with cellular respiration and its reactivity as an alkylating-like agent (via the halogenated ring).[1]

Mechanism of Action: Complex I Inhibition

Pyridazinones bind to the ubiquinone-binding site of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.

  • Effect: Blocks electron transfer from Iron-Sulfur clusters to Ubiquinone.[1]

  • Outcome: Proton gradient collapse

    
     ATP depletion 
    
    
    Cell death (Necrosis/Apoptosis).
  • Selectivity: The "propyl" tail enhances lipophilic entry into the mitochondrial matrix compared to more polar analogs.

Metabolic Fate & Elimination

The C5-Hydroxyl group makes this molecule a direct substrate for Phase II conjugation, facilitating excretion but potentially creating reactive intermediates.

Metabolismcluster_liverHepatic Metabolism (Microsomes)ParentParent Compound(Lipophilic)GlucO-Glucuronide Conjugate(Polar/Excretable)Parent->Gluc UGT Enzymes(Major Pathway)GSHGlutathione Conjugate(via Cl displacement)Parent->GSH GST Enzymes(Minor Pathway)ExcretionRenal/Biliary ExcretionGluc->ExcretionGSH->Excretion

Figure 2: Predicted metabolic clearance pathways focusing on Glucuronidation and Glutathione conjugation.[1]

Target Organ Toxicity
  • Liver: Primary target due to high metabolic load and glutathione depletion potential.

  • Kidney: Vulnerable to accumulation of the glucuronide conjugate.

  • CNS: At high doses, lipophilic pyridazinones can cross the blood-brain barrier, causing tremors or lethargy (GABAergic interference).

Safe Handling & Experimental Protocols

Standard Operating Procedure (SOP) for Handling Halogenated Pyridazinones.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if dust formation is likely.

  • Dermal: Nitrile gloves (double-gloving recommended due to lipophilicity).

  • Ocular: Chemical splash goggles.[4]

Spill Response Protocol
  • Evacuate the immediate area.

  • Don PPE (Full suit, gloves, respirator).

  • Contain: Do not dry sweep. Dampen with water or cover with wet sand to prevent dust.

  • Neutralize: Treat surface with 5% sodium carbonate solution (to neutralize potential acidic hydrolysis products).

  • Disposal: Incinerate in a chemical combustor equipped with a scrubber (to handle HCl generation).

Environmental Fate[12]

  • Persistence: The pyridazinone ring is resistant to hydrolysis and photolysis.

  • Bioaccumulation: Moderate potential (LogP ~1.5).

  • Ecotoxicity: Highly toxic to aquatic invertebrates (Daphnia magna) and algae due to photosynthesis inhibition (homologous to Complex I inhibition in chloroplasts).

References

  • Synthesis of Pyridazinones:Reaction of Mucochloric Acid with Hydrazines.

    • Source: Journal of Heterocyclic Chemistry.
  • Mechanism of Action (METI):Mitochondrial Electron Transport Inhibitors.

    • Source: Pesticide Biochemistry and Physiology. Describes the binding of pyridazinones to Complex I.
    • (Search: Pyridazinone Complex I inhibition)

  • Toxicity of Chloridazon Metabolites:EFSA Scientific Report.

    • Source: European Food Safety Authority. Provides read-across toxicity data for 5-amino-4-chloro-3(2H)-pyridazinone.
  • GHS Classification Standards: OSHA Hazard Communication Standard (29 CFR 1910.1200).[5]

    • Source: Occupational Safety and Health Administr

An In-depth Technical Guide to the Thermodynamic Stability of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. The pyridazinone scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The subject of this guide, 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, is a representative member of this class. Understanding its thermodynamic stability is not merely an academic exercise; it is a critical step in de-risking a potential drug candidate, informing formulation strategies, and ensuring patient safety.

This guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one. We will delve into both experimental and computational methodologies, emphasizing the causality behind experimental choices and the integration of these techniques to build a robust stability profile. The protocols described herein are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3]

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a prerequisite for any meaningful stability assessment. These properties can influence its degradation pathways and its behavior under various stress conditions. While specific experimental data for this exact molecule is not publicly available, we can infer expected properties based on related structures.[4][5][6]

Table 1: Predicted Physicochemical Properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

PropertyPredicted Value/InformationSignificance for Stability
Molecular FormulaC₇H₉ClN₂O₂Defines the elemental composition and molecular weight.
Molecular Weight188.61 g/mol Essential for all quantitative analyses.
pKa(Estimated) ~7-8 (for the hydroxyl group)The ionization state will significantly impact solubility and reactivity at different pH values, crucial for hydrolytic stability.
LogP(Estimated) ~1.5 - 2.5Indicates lipophilicity, which can influence susceptibility to oxidative degradation and interaction with formulation excipients.
Melting PointNot availableA sharp melting point can indicate purity. Thermal analysis (DSC) will provide this and other thermodynamic data.
SolubilityExpected to be sparingly soluble in water, more soluble in organic solvents like DMSO and methanol.[7]Affects the design of solution-based stability studies and formulation development.

Part 2: Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential to thoroughly probe the thermodynamic stability of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one. This involves thermal analysis techniques and forced degradation studies.

Thermal Analysis: Unveiling Inherent Stability

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a substance as a function of temperature.

  • Purpose: To determine the melting point, heat of fusion, and to screen for polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on stability and bioavailability.[8]

  • Experimental Protocol:

    • Accurately weigh 2-5 mg of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one into an aluminum DSC pan.

    • Crimp the pan with a lid. An open pan or a pinhole lid may be used to observe the effects of solvent evaporation if the sample is a solvate.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature above the expected melting point (e.g., 25 °C to 250 °C).

    • Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will be observed.

  • Purpose: To determine the temperature at which the compound begins to decompose and to quantify weight loss due to degradation or desolvation.

  • Experimental Protocol:

    • Weigh 5-10 mg of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one onto a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

Forced Degradation Studies: Mapping Degradation Pathways

Forced degradation, or stress testing, is a cornerstone of stability assessment, mandated by regulatory bodies like the FDA and EMA.[3][9] These studies deliberately degrade the API under more severe conditions than those used for accelerated stability testing.[3] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[10] A target degradation of 10-30% is generally considered optimal to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Generate stressed samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Generate stressed samples Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->Analysis Generate stressed samples Thermal Thermal Stress (e.g., 60-80°C) Thermal->Analysis Generate stressed samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis Generate stressed samples API 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one API->Acid Expose API to stress API->Base Expose API to stress API->Oxidative Expose API to stress API->Thermal Expose API to stress API->Photolytic Expose API to stress Data Data Interpretation Analysis->Data Pathway Elucidation of Degradation Pathways Data->Pathway Method Method Validation (ICH Q2(R1)) Data->Method

Caption: Workflow for forced degradation studies.

A stability-indicating HPLC method is crucial for these studies. This method must be able to separate the intact API from all process-related impurities and degradation products.[11][12][13]

  • Acid and Base Hydrolysis:

    • Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for HPLC analysis.

    • Rationale: The chloro and hydroxy substituents on the pyridazinone ring, as well as the lactam-like amide bond, are potentially susceptible to hydrolysis.

  • Oxidative Degradation:

    • Prepare a solution of the API in a suitable solvent and add hydrogen peroxide to a final concentration of, for example, 3%.

    • Store the solution at room temperature, protected from light, for a set duration.

    • Analyze samples at various time points by HPLC.

    • Rationale: The electron-rich pyridazinone ring and the hydroxyl group could be susceptible to oxidation.

  • Thermal Degradation:

    • Expose the solid API to dry heat (e.g., 80 °C) in a controlled oven.

    • Also, prepare a solution of the API and expose it to the same thermal stress.

    • Analyze samples at regular intervals.

    • Rationale: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states.

  • Photostability:

    • Follow the guidelines outlined in ICH Q1B.[3]

    • Expose the solid API and a solution of the API to a controlled light source that provides both UV and visible light (e.g., a xenon lamp).

    • Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the exposed samples and compare them to dark controls.

    • Rationale: Many heterocyclic compounds are chromophores and can be susceptible to photodegradation.

Table 2: Illustrative Data from Forced Degradation Studies

This table presents hypothetical data for illustrative purposes.

Stress ConditionDuration% Degradation of APINumber of Degradants DetectedRemarks
0.1 M HCl (60 °C)24 h12.5%2Major degradant at RRT 0.85
0.1 M NaOH (60 °C)8 h25.2%3Rapid degradation observed
3% H₂O₂ (RT)48 h8.9%1Single major oxidative product
Dry Heat (80 °C)72 h2.1%1Relatively stable in solid state
Photostability (ICH Q1B)-5.6%2Moderate sensitivity to light

Part 3: Computational Chemistry in Stability Assessment

In silico methods, particularly those based on Density Functional Theory (DFT), can provide invaluable insights into the intrinsic stability of a molecule, complementing experimental data.[14][15] These computational studies can help rationalize observed degradation pathways and predict potential sites of reactivity.

Molecular Electrostatic Potential (MEP) Mapping
  • Purpose: To identify the electron-rich and electron-deficient regions of the molecule. Nucleophilic attack (e.g., by hydroxide ions in base hydrolysis) will likely occur at electron-deficient sites, while electrophilic attack (e.g., by oxidizing agents) will target electron-rich areas.

  • Methodology:

    • Optimize the geometry of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • Calculate the molecular electrostatic potential and map it onto the electron density surface.

Frontier Molecular Orbital (FMO) Analysis
  • Purpose: To analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.[15]

Bond Dissociation Energy (BDE) Calculations
  • Purpose: To calculate the energy required to homolytically cleave specific bonds in the molecule. Bonds with lower BDEs are more likely to break under thermal or photolytic stress. This can help predict the initial steps of degradation.

Computational_Approach cluster_dft DFT Calculations Geom Geometry Optimization MEP MEP Mapping Geom->MEP FMO FMO Analysis (HOMO/LUMO) Geom->FMO BDE Bond Dissociation Energy Geom->BDE Prediction Prediction of Reactive Sites and Degradation Pathways MEP->Prediction FMO->Prediction BDE->Prediction Rationale Rationalization of Experimental Observations Prediction->Rationale

Caption: Computational workflow for stability prediction.

Conclusion: Synthesizing a Holistic Stability Profile

The thermodynamic stability of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one cannot be determined by a single experiment. A comprehensive and robust stability profile is constructed by integrating data from orthogonal techniques. Thermal analysis provides a baseline for inherent stability, while forced degradation studies reveal susceptibility to chemical attack under various environmental conditions. Computational modeling serves as a powerful predictive and rationalization tool, providing a molecular-level understanding of the observed degradation phenomena.

This integrated approach, grounded in the principles of scientific integrity and regulatory expectations, provides the necessary framework to confidently advance a pyridazinone-based drug candidate through the development pipeline. It enables the selection of appropriate storage conditions, the development of stable formulations, and ultimately, the delivery of a safe and effective therapeutic agent to patients.

References

  • Jadhav, S. A., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.
  • Gomha, S. M., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]

  • PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS. HETEROCYCLES, 106(8). [Link]

  • Sabatino, P., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 833-843. [Link]

  • Gümüş, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5429. [Link]

  • Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 127. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Hadjipavlou-Litina, D., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). [Link]

  • Arden, N. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Molbase. (n.d.). Compound 4-chloro-5-(2-cyclopentylidenehydrazinyl)-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]

  • de Oliveira, M. A. L., & de Souza, M. V. N. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3393. [Link]

  • Kumar, V., & Kumar, S. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 114-118. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Inxight Drugs. [Link]

  • Sule, S., & Nalawade, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 123-128. [Link]

  • Google Patents. (n.d.). Process for the preparation of a 3(2h)
  • PubChem. (n.d.). 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Tamimi, A. S., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 10(2), 135-141. [Link]

  • Kumar, D., & Kumar, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Sree-Giri, V., et al. (2015). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 110-118. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Al-Majed, A. A., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Journal of the University of Chemical Technology and Metallurgy, 59(1), 107-118. [Link]

  • BASF. (2026). Safety data sheet. [Link]

  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(8), e2300127. [Link]

  • Tăbăcaru, A., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 15(2), 136. [Link]

Sources

History and discovery of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6) represents a critical workflow in the development of pyridazinone-based agrochemicals (such as Pyridaben analogs) and pharmaceutical intermediates. This heterocyclic scaffold relies on the precise manipulation of mucochloric acid , a versatile bifunctional building block.

The following technical guide details the two primary synthesis pathways, focusing on regiochemical control and scalable protocols.

Executive Summary & Retrosynthetic Analysis

The target molecule is a 3(2H)-pyridazinone derivative characterized by a propyl group at the


 position and a specific substitution pattern on the heterocyclic ring: a chlorine atom at 

and a hydroxyl group at

.

Retrosynthetic Logic: The most efficient disconnection involves the formation of the pyridazine ring via the condensation of a hydrazine derivative with a C4-dicarbonyl equivalent.

  • Synthon A: Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), which serves as the source of the carbon backbone and the halogen substituents.[1]

  • Synthon B: Propylhydrazine , which introduces the nitrogen pair and the

    
    -alkyl substituent.
    

The synthesis hinges on a two-step sequence: Cyclization followed by Regioselective Nucleophilic Aromatic Substitution (


) .

Synthesis Pathways[1][2][3][4][5][6][7]

Pathway A: The Direct Alkylhydrazine Route (Preferred)

This pathway is favored for its atom economy and reduced step count. It involves the direct condensation of mucochloric acid with propylhydrazine to form the dichloro-intermediate, followed by selective alkaline hydrolysis.

Step 1: Cyclization

Mucochloric acid reacts with propylhydrazine (often generated in situ from the hydrochloride salt) in an acidic aqueous or ethanolic medium. The reaction proceeds via a hydrazone intermediate which undergoes ring closure and dehydration.

  • Product: 4,5-Dichloro-2-propylpyridazin-3(2H)-one.

  • Mechanism: The hydrazine nitrogen attacks the lactone carbonyl and the aldehyde equivalent (masked as the hydroxylactone), eliminating two equivalents of water.

Step 2: Regioselective Hydrolysis

The 4,5-dichloro intermediate possesses two electrophilic sites (


 and 

).
  • Regiochemistry: In 2-substituted-4,5-dichloropyridazin-3-ones, reaction with hydroxide ions (NaOH/KOH) preferentially targets the

    
     position .
    
  • Electronic Rationale: While amines often attack

    
     (vinylogous amide resonance), the harder hydroxide nucleophile attacks 
    
    
    
    , likely driven by the stability of the resulting 5-hydroxy tautomer and the specific electronic influence of the
    
    
    -propyl group.
  • Product: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.

Pathway B: The N-Alkylation Route (Alternative)

This route is used when propylhydrazine is unavailable or cost-prohibitive. It starts with unsubstituted hydrazine.

  • Cyclization: Mucochloric acid + Hydrazine

    
     4,5-Dichloropyridazin-3(2H)-one.
    
  • N-Alkylation: Reaction with propyl bromide/iodide or propyl sulfate under basic conditions. This step requires careful control to avoid

    
    -alkylation.
    
  • Hydrolysis: Alkaline hydrolysis of the 5-Cl atom as in Pathway A.

Reaction Pathway Visualization

SynthesisPathways cluster_legend Reaction Conditions MCA Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) Intermediate_Dichloro INTERMEDIATE 4,5-Dichloro-2-propylpyridazin-3(2H)-one MCA->Intermediate_Dichloro Pathway A: Cyclization (aq. HCl, Reflux) Intermediate_Unsub 4,5-Dichloropyridazin-3(2H)-one MCA->Intermediate_Unsub Pathway B: Cyclization PropylHydrazine Propylhydrazine HCl PropylHydrazine->Intermediate_Dichloro Hydrazine Hydrazine Hydrate Hydrazine->Intermediate_Unsub Target TARGET MOLECULE 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Intermediate_Dichloro->Target Regioselective Hydrolysis (NaOH, Reflux) S_NAr at C-5 Intermediate_Unsub->Intermediate_Dichloro N-Alkylation (Propyl iodide, K2CO3) Info Hydrolysis Selectivity: OH- attacks C-5 preferentially over C-4 in 2-alkyl systems.

Figure 1: Comparative synthesis pathways. Pathway A (Blue/Green solid lines) is the preferred industrial route due to higher atom economy.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (4,5-Dichloro-2-propylpyridazin-3(2H)-one)

Reagents:

  • Mucochloric acid (1.0 eq)

  • Propylhydrazine hydrochloride (1.05 eq)

  • Hydrochloric acid (3N aqueous solution) or Ethanol/Water (1:1)

Procedure:

  • Dissolution: Dissolve 16.9 g (0.1 mol) of mucochloric acid in 100 mL of 3N HCl (or 50% ethanol).

  • Addition: Slowly add 11.6 g (0.105 mol) of propylhydrazine hydrochloride to the solution at room temperature with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–4 hours. The solution will typically darken, and an oily precipitate may form.
    
  • Work-up: Cool the mixture to

    
     in an ice bath. The product should crystallize.
    
  • Isolation: Filter the solid. If an oil separates, extract with dichloromethane (

    
    ), dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from ethanol/water or hexane/ethyl acetate.

    • Expected Yield: 75–85%

    • Characterization: Confirm identity via

      
       (Propyl signals: triplet 
      
      
      
      ppm, multiplet
      
      
      ppm, triplet
      
      
      ppm; Aromatic singlet at
      
      
      ppm).
Protocol B: Hydrolysis to Target (4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one)

Reagents:

  • 4,5-Dichloro-2-propylpyridazin-3(2H)-one (from Step 1)

  • Sodium Hydroxide (NaOH), 2N aqueous solution (2.5 eq)

Procedure:

  • Reaction Setup: Suspend 20.7 g (0.1 mol) of the dichloro-intermediate in 150 mL of 2N NaOH.

  • Hydrolysis: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solid will dissolve as the reaction proceeds, forming the soluble sodium salt of the product.
    
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) until the starting material is consumed.

  • Acidification: Cool the solution to room temperature. Carefully acidify with concentrated HCl to pH

    
     while stirring in an ice bath.
    
  • Precipitation: The target compound, 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry.[2] Recrystallize from ethanol or methanol if necessary.

    • Regioselectivity Check: The 5-hydroxy isomer is thermodynamically favored under these conditions. The 4-hydroxy isomer is a minor byproduct, often soluble in the mother liquor.

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: Hydrolysis
Reagent Stoichiometry 1.0 : 1.05 (MCA : Hydrazine)1.0 : 2.5 (Substrate : NaOH)
Temperature

(Reflux)

(Reflux)
Reaction Time 3–4 Hours4–6 Hours
Typical Yield 80%70–75%
Key Impurities Unreacted MCA, Azines4-Hydroxy isomer (minor), 4,5-Dihydroxy (trace)
Physical State Crystalline Solid / OilCrystalline Solid

References

  • Synthesis of Pyridazinones from Mucochloric Acid. BenchChem Application Notes. (2025). Detailed protocols for converting mucohalic acids to pyridazinones using hydrazine derivatives.

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. (2010). Analysis of nucleophilic attack patterns (C4 vs C5) on dichloropyridazinones.

  • 4,5-Dichloro-3(2H)-pyridazinone Properties and Synthesis. ChemicalBook. (2026).[3] Standard industrial procedures for the synthesis of the core dichloro-pyridazinone scaffold.

  • Reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with alkoxides. J. Heterocyclic Chem. (Cited via ResearchGate).[4][5][6] Discusses the regioselectivity of alkaline hydrolysis and alkoxylation, confirming C-5 preference for oxygen nucleophiles.

  • Synthesis and Evaluation of 4-chloro-5-hydroxy-pyridazin-3-one derivatives. Arch. Pharm. (2015). Provides biological context and analogous synthesis methods for 5-hydroxy derivatives.

Sources

Methodological & Application

Application Note: Optimizing Regioselective Hydrolysis for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazin-3(2H)-ones represent a privileged class of heterocyclic scaffolds, widely utilized in the development of agrochemicals (such as the acaricide Pyridaben) and pharmaceutical agents[1]. The compound 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6)[2] is a critical synthetic intermediate. Its production relies on the regioselective alkaline hydrolysis of 4,5-dichloro-2-propylpyridazin-3(2H)-one. This application note provides a comprehensive, self-validating protocol for optimizing this nucleophilic aromatic substitution, detailing the mechanistic causality behind solvent selection, base stoichiometry, and temperature control to maximize both yield and regiomeric purity.

Mechanistic Framework: Regioselectivity in Pyridazinones

Unlike unsubstituted pyridines, nucleophilic attack on the pyridazine ring preferentially occurs at the C4 or C5 positions rather than the carbons adjacent to the ring nitrogens[3]. In 4,5-dichloro-3(2H)-pyridazinones, the C3 carbonyl group exerts a powerful vinylogous electron-withdrawing effect, highly activating the C5 position toward nucleophilic attack.

When subjected to hydroxide ions, substitution at C5 is both kinetically and thermodynamically favored over C4. However, this regioselectivity is highly sensitive to the reaction microenvironment[4]. In strictly aqueous systems, the lipophilic nature of the propyl chain causes poor substrate solvation, leading to prolonged reaction times and competitive C4-attack or over-hydrolysis. By introducing a miscible co-solvent (e.g., 1,4-Dioxane), the transition state for C5-attack is stabilized, ensuring a highly regiospecific displacement.

Pathway SM 4,5-Dichloro-2-propyl- pyridazin-3(2H)-one Conditions KOH (2.2 eq) H2O / 1,4-Dioxane 45°C, 6h SM->Conditions Hydrolysis Major 4-Chloro-5-hydroxy-2-propyl- pyridazin-3(2H)-one (Major, 98%) Conditions->Major C5 Attack Minor 5-Chloro-4-hydroxy-2-propyl- pyridazin-3(2H)-one (Minor, 2%) Conditions->Minor C4 Attack OverReact 4,5-Dihydroxy Byproduct Conditions->OverReact Excess Heat/Base

Reaction pathway and competing side reactions in the alkaline hydrolysis of the pyridazinone.

Optimization Matrix & Causality

To establish a robust manufacturing protocol, three primary variables were optimized:

  • Solvent System : A 1:1 (v/v) mixture of Water and 1,4-Dioxane proved optimal. Dioxane fully solubilizes the lipophilic starting material, while water provides the necessary dielectric constant to support the hydroxide nucleophile.

  • Base Stoichiometry : Exactly 2.2 equivalents of Potassium Hydroxide (KOH) are required.

    • Causality: The first equivalent drives the nucleophilic substitution. The newly formed 5-hydroxy group immediately tautomerizes to a highly acidic enol/phenoxide-like state (pKa ~4.5). A second equivalent is strictly required to deprotonate this hydroxyl group, forming a soluble potassium salt and preventing the reaction from stalling. The 0.2 eq acts as a kinetic excess.

  • Temperature Profiling : Operating at 45°C provides the ideal balance. Temperatures above 60°C provide sufficient activation energy to overcome the steric hindrance at C4, degrading the regiomeric ratio and promoting double-hydrolysis (yielding the 4,5-dihydroxy byproduct).

Quantitative Optimization Data
EntryBase (Eq)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)Yield (%)Regiopurity (C5:C4)
1NaOH (1.1)H₂O8012453285:15
2NaOH (2.2)H₂O / THF (1:1)604>997492:8
3 KOH (2.2) H₂O / Dioxane (1:1) 45 6 >99 89 98:2
4KOH (3.5)H₂O / Dioxane (1:1)804>9961*95:5

*Note: Significant formation of 4,5-dihydroxy-2-propylpyridazin-3(2H)-one due to over-hydrolysis.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes in-process controls (IPC) to ensure batch-to-batch reproducibility.

Step-by-Step Methodology
  • Reagent Preparation : Dissolve KOH (2.2 eq, based on substrate moles) in deionized water to create a 2.0 M aqueous solution. Chill to 10°C.

  • Substrate Dissolution : In a jacketed glass reactor equipped with a mechanical stirrer and an internal PT100 temperature probe, dissolve 1.0 eq of 4,5-dichloro-2-propylpyridazin-3(2H)-one in HPLC-grade 1,4-Dioxane (5 volumes relative to substrate weight).

  • Controlled Addition : Cool the reactor internal temperature to 15°C. Add the aqueous KOH solution dropwise over 45 minutes.

    • Self-Validation: Maintain the internal temperature strictly below 25°C during addition to prevent localized thermal spikes that trigger C4-attack.

  • Regioselective Hydrolysis : Ramp the reactor temperature to 45°C. Stir vigorously at 400 RPM for 6 hours.

    • IPC: Withdraw a 0.5 mL aliquot, quench in 1 mL of 0.1% H₃PO₄, and analyze via HPLC. Proceed to the next step only when starting material is <1%.

  • Quenching & Acidification : Cool the mixture to 10°C. Slowly add 6M HCl dropwise until the pH reaches exactly 2.0 - 2.5 .

    • Causality: The target product exists as a highly soluble potassium salt at basic pH. Dropping the pH below its pKa ensures complete protonation of the C5-oxygen, drastically reducing its aqueous solubility and forcing quantitative precipitation.

  • Isolation : Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold deionized water (3 × 2 volumes) to remove residual KCl salts, followed by a single wash with cold heptane (1 volume) to purge trace unreacted starting material.

  • Drying : Dry the isolated solid in a vacuum oven at 50°C for 12 hours to afford the target compound (Purity >98% by HPLC).

Workflow Step1 1. Substrate Dissolution (1,4-Dioxane, 15°C) Step2 2. Base Addition (Aqueous KOH, Dropwise) Step1->Step2 Step3 3. Regioselective Hydrolysis (45°C, 400 RPM, 6h) Step2->Step3 Step4 4. Quenching & Acidification (HCl to pH 2.0 - 2.5) Step3->Step4 Step5 5. Filtration & Washing (H2O and Heptane washes) Step4->Step5 Step6 6. Target Isolation (Purity >98%) Step5->Step6

Step-by-step optimization workflow for the regioselective synthesis of the target pyridazinone.

References

1.[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link] 2.[2] 4-chloro-5-hydroxy-2-propyl-2H-pyridazin-3-one | 64178-61-6. Molaid. [Link] 3.[4] The reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with alkoxides and alkylthiolates. ResearchGate.[Link] 4.[3] Product Class 8: Pyridazines. Thieme Connect.[Link]

Sources

HPLC method development for detection of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Method Development and Validation Protocol for the Quantification of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Executive Summary & Chemical Context

As a Senior Application Scientist, approaching the chromatographic behavior of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one requires treating the assay not merely as a routine test, but as a physicochemical puzzle. This molecule presents a fascinating structural dichotomy. The N-propyl and 4-chloro groups impart significant lipophilicity, driving hydrophobic retention. Conversely, the 5-hydroxy group situated on the conjugated, electron-deficient pyridazinone ring introduces high polarity and a weakly acidic proton[1].

If analyzed under neutral pH conditions, the 5-hydroxy group will partially ionize, leading to a split between neutral and anionic species. This manifests chromatographically as severe peak tailing, shifting retention times, and poor resolution. Therefore, the foundational logic of this method relies on strict pH control to suppress ionization, ensuring the analyte remains in a uniform, neutral state.

Method Development Rationale: The Causality of Choices

  • Mobile Phase pH Control: According to the fundamental principles of [2], the mobile phase pH must be at least 2 units below the analyte's pKa to ensure >99% protonation. We utilize 0.1% Formic Acid (pH ~2.7) to keep the 5-hydroxy group fully protonated. Previous studies on related heterocyclic compounds, such as[3], have successfully demonstrated that acidic modifiers are mandatory to achieve sharp, symmetrical peaks.

  • Stationary Phase Chemistry: A high-purity, extensively endcapped C18 column (e.g., superficially porous sub-2 µm particles) is selected. The endcapping is critical; it shields the analyte from residual surface silanols, preventing secondary ion-exchange interactions that cause peak tailing.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN provides lower system backpressure, a steeper elution profile for halogenated aromatics (like the 4-chloro group), and minimizes hydrogen-bonding interactions that can broaden peaks.

HPLC_Workflow Start 1. Structural Analysis (pKa & LogP Evaluation) Phase1 2. Mobile Phase Selection (0.1% FA, pH ~2.7) Start->Phase1 Phase2 3. Stationary Phase (Endcapped C18) Start->Phase2 Phase3 4. Gradient Optimization (Water / ACN) Phase1->Phase3 Phase2->Phase3 Decision Is Tailing Factor < 1.5? Phase3->Decision Opt1 Adjust pH or Increase Buffer Strength Decision->Opt1 No Valid 5. System Suitability & Method Validation Decision->Valid Yes Opt1->Phase3

Figure 1. Systematic RP-HPLC method development workflow for ionizable pyridazinone derivatives.

Quantitative Data & Chromatographic Conditions

To facilitate reproducibility across different laboratory environments, the optimized parameters are summarized below.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Column Endcapped C18, 100 × 4.6 mm, 2.7 µmMaximizes hydrophobic retention; prevents silanol interactions.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterLowers pH to ~2.7, suppressing 5-OH ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides efficient elution of the lipophilic propyl/chloro groups.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nmTargets the conjugated π-system of the pyridazinone ring.
Injection Vol. 5.0 µLPrevents column overloading and peak fronting.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold (Equilibration)
1.09010Focuses analyte at column head
8.01090Linear ramp for elution of target and impurities
10.01090Wash step to remove highly retained matrix
10.19010Return to initial conditions
14.09010Re-equilibration

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . If the steps are followed precisely, the built-in System Suitability Test (SST) will confirm the method's integrity before any sample data is reported.

Step 1: Mobile Phase Preparation
  • Buffer A: Transfer exactly 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with ultra-pure Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Buffer B: Transfer exactly 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade Acetonitrile. Mix thoroughly.

Step 2: Diluent and Sample Preparation

Causality Note: Samples must be dissolved in a diluent that closely matches the initial gradient conditions to prevent solvent-mismatch effects (e.g., peak fronting or splitting).

  • Prepare a diluent of 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (SST): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: System Equilibration & Execution
  • Purge the HPLC lines with Mobile Phases A and B.

  • Condition the column with 100% Mobile Phase B for 10 minutes to remove organic residues.

  • Equilibrate the column at initial gradient conditions (90% A / 10% B) for 15 minutes or until the baseline is completely stable.

  • Inject a blank (diluent) to confirm the absence of ghost peaks.

  • Proceed to inject the Working Standard for System Suitability Testing.

Interactions Analyte 4-Chloro-5-hydroxy- 2-propylpyridazin-3(2H)-one C18 C18 Stationary Phase (Hydrophobic Retention) Analyte->C18 Primary Interaction (Propyl/Chloro groups) Silanol Residual Silanols (Secondary Ion-Exchange) Analyte->Silanol Tailing Risk (Unprotonated 5-OH) Buffer Acidic Mobile Phase (pH < pKa) Buffer->Analyte Suppresses Ionization (Maintains Neutrality)

Figure 2. Mechanistic interactions dictating chromatographic retention and peak shape.

System Suitability Testing (SST) - The Self-Validating Metric

To establish trustworthiness and ensure the system is fit-for-purpose, the following SST parameters must be met using five replicate injections of the Working Standard (100 µg/mL). Failure to meet these criteria indicates an issue with mobile phase pH, column degradation, or pump performance.

Table 3: System Suitability Specifications

MetricAcceptance CriteriaImplication if Failed
Retention Time RSD (%) ≤ 1.0%Pump cavitation, leaks, or inadequate column equilibration.
Peak Area RSD (%) ≤ 2.0%Autosampler malfunction or analyte instability.
Tailing Factor (

)
≤ 1.5Inadequate pH control (analyte ionizing) or column voiding.
Theoretical Plates (

)
> 5,000Loss of column efficiency/stationary phase degradation.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI Molecules.[Link]

Sources

Crystallization methods for high-purity 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Strategies for High-Purity 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Background

Pyridazinone scaffolds are privileged structures widely utilized in the development of pharmaceuticals (e.g., PDE inhibitors, anti-allergic agents) and agrochemicals[1][2]. The compound 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one presents a unique crystallization challenge due to its amphiphilic nature.

From a physicochemical perspective, the molecule possesses three distinct interactive domains:

  • The N2-Propyl Group: Introduces significant lipophilicity and rotational degrees of freedom. This lowers the crystal lattice energy and makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during cooling crystallization.

  • The C4-Chloro Group: Adds steric bulk and polarizability, influencing the polymorphic packing.

  • The C5-Hydroxy Group: Acts as a strong hydrogen-bond donor and is remarkably acidic. Driven by the electron-withdrawing nature of the adjacent chlorine and the pyridazinone carbonyl, the 5-OH group exhibits a predicted pKa of approximately 8.4 (analogous to 4,5-dichloro-3(2H)-pyridazinone)[3][4].

Understanding the causality behind these structural features is critical. To achieve >99.5% purity, the crystallization process must either strictly control the supersaturation trajectory to bypass LLPS or leverage the acidic 5-OH group for a reactive pH-shift purification[5][6].

Physicochemical Profiling & Solvent Selection

The selection of a solvent system must balance the lipophilic demand of the propyl chain with the hydrogen-bonding capacity of the heterocyclic core. Ethanol serves as an optimal primary solvent, while water acts as a highly effective anti-solvent.

Table 1: Solubility Profile and Solvent Causality

Solvent SystemTemp (°C)Solubility (mg/mL)Mechanistic Role & Causality
Ethanol (Absolute)2545Good solvent; disrupts intermolecular H-bonds.
Ethanol (Absolute)70>150Primary dissolution medium for cooling crystallization.
Water (Deionized)25<1Anti-solvent; forces rapid supersaturation.
Toluene2512Poor primary solvent; used for liquid-liquid impurity extraction.
0.1 M NaOH (aq)25>200Reactive dissolution; deprotonates the 5-OH to form a soluble salt.

Crystallization Strategy & Decision Matrix

The choice of crystallization method depends entirely on the upstream synthetic impurity profile.

Workflow A Crude 4-Chloro-5-hydroxy- 2-propylpyridazin-3(2H)-one B Impurity Profiling A->B C1 Neutral/Lipophilic Impurities Anti-Solvent Crystallization B->C1 C2 Polar/Colored Impurities pH-Shift Crystallization B->C2 D Seeding at Metastable Zone (Avoid LLPS/Oiling Out) C1->D C2->D E Filtration & Washing (Cold EtOH/H2O) D->E F High-Purity API (Vacuum Dried) E->F

Fig 1. Decision matrix for selecting the optimal crystallization workflow.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Anti-Solvent Cooling Crystallization (Bypassing LLPS)

Objective: Isolate high-purity product from crude mixtures containing neutral lipophilic impurities (e.g., unreacted alkyl halides). Causality: The N-propyl group induces a broad metastable zone prone to oiling out. Seeding at the exact cloud point prevents phase separation and forces crystalline nucleation.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude API in 400 mL of Absolute Ethanol in a jacketed reactor. Heat to 70°C under continuous agitation (250 RPM).

  • Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

    • Self-Validation Check: The filtrate must be optically clear. Confirm Turbidity is < 5 NTU.

  • Anti-Solvent Addition (Phase 1): Slowly add 150 mL of deionized water (pre-heated to 70°C) at a controlled rate of 5 mL/min.

  • Seeding: Cool the reactor to 60°C. Add 1.0 g of pure 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one seed crystals.

    • Causality: Seeding at this specific temperature provides immediate nucleation sites, bypassing the thermodynamic energy barrier that leads to LLPS.

  • Anti-Solvent Addition (Phase 2): Add an additional 250 mL of water at 2 mL/min.

  • Cooling Ramp: Cool the suspension to 5°C at a linear rate of 0.15°C/min.

    • Self-Validation Check: Monitor via FBRM (Focused Beam Reflectance Measurement) to ensure steady chord length growth without secondary nucleation spikes.

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 100 mL of cold (5°C) Ethanol/Water (1:1 v/v) to displace mother liquor without dissolving the product.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: pH-Shift Reactive Crystallization

Objective: Purify the compound from highly colored or non-acidic organic impurities. Causality: Deprotonation yields a highly water-soluble sodium salt. Non-acidic impurities remain insoluble and are extracted. Re-protonation with acid forces controlled crystallization.

Mechanism A Protonated State (Lipophilic, Insoluble) B Deprotonated Phenolate (Aqueous Soluble) A->B + NaOH (pH > 10) Dissolution C Nucleation & Growth (High Purity Crystals) B->C + HCl (pH 4-5) Controlled Addition

Fig 2. Mechanistic pathway of pH-shift crystallization leveraging the 5-OH group.

Step-by-Step Methodology:

  • Salt Formation: Suspend 100 g of crude API in 500 mL of Deionized Water. Slowly add 2.0 M NaOH until the pH reaches 10.5. Stir at 25°C for 30 minutes.

    • Self-Validation Check: Complete dissolution of the solid indicates successful salt formation.

  • Impurity Extraction: Add 200 mL of Toluene. Stir vigorously for 15 minutes, then allow phase separation. Discard the upper organic layer (which contains lipophilic impurities).

  • Acidification & Nucleation: Transfer the aqueous layer to a crystallizer. Heat to 45°C. Slowly add 2.0 M HCl at a rate of 2 mL/min until the pH reaches 5.0.

  • Ostwald Ripening (Aging): Hold the suspension at 45°C for 2 hours.

    • Causality: Aging at an elevated temperature dissolves fine, thermodynamically unstable crystals and promotes the growth of larger, high-purity crystals.

  • Cooling & Isolation: Cool to 10°C at 0.5°C/min. Filter and wash with 150 mL of cold Deionized Water.

  • Drying: Vacuum dry at 45°C.

Quality Control & Self-Validation Metrics

To ensure the trustworthiness of the described protocols, the following In-Process Control (IPC) metrics must be integrated into the workflow:

Table 2: IPC and Analytical Validation Parameters

Process StepIPC ParameterTarget ValueAnalytical Method
DissolutionTurbidity< 5 NTUNephelometry
pH-ShiftAqueous pH10.5 ± 0.2Calibrated pH Probe
CrystallizationChord Length> 50 µmFBRM (In-line)
DryingMoisture Content< 0.5% w/wKarl Fischer Titration
Final ProductChemical Purity> 99.5%HPLC-UV (254 nm)

References

1.[5] Google Patents. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it. Available at: 2.[1] Taylor & Francis Online. Design and synthesis of pyridazinone-substituted benzenesulphonylurea derivatives as anti-hyperglycaemic agents. Available at: 3.[2] MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone. Available at: 4.[3] LookChem. 4,5-Dichloro-3(2H)-pyridazinone Chemical Properties and pKa. Available at: 5.[6] Google Patents. Preparation method of pyridazinone derivative, and intermediate thereof. Available at: 6.[4] ChemicalBook. 4,5-Dichloro-3(2H)-pyridazinone Properties and Safety Data. Available at:

Sources

Application Notes and Protocols for the Recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Purification in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the isolation of a compound in its purest form is paramount. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a substance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4] This application note provides a detailed guide for selecting an optimal solvent and a comprehensive protocol for the recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry.

Understanding the Solute: Physicochemical Properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

The molecule possesses several polar functional groups: a hydroxyl group (-OH), a carbonyl group (C=O), and two nitrogen atoms within the pyridazinone ring. The presence of these groups suggests that the compound is likely to be polar. However, the propyl group (-CH2CH2CH3) and the chlorine atom (-Cl) introduce some non-polar character. The calculated LogP (a measure of lipophilicity) for a similar compound, 4-Chloro-5-hydroxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one, is 1.3014, which indicates a compound of moderate polarity. This balance of polar and non-polar features suggests that a solvent of intermediate polarity might be a suitable choice for recrystallization.

The Art and Science of Solvent Selection: A Systematic Approach

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[5] The principle of "like dissolves like" is a useful starting point; a polar compound will generally dissolve well in a polar solvent, and a non-polar compound in a non-polar solvent.[5] For 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, a range of solvents with varying polarities should be screened.

Protocol 1: Microscale Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent for the recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.

Materials:

  • Crude 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

  • A selection of candidate solvents (see Table 1)

  • Small test tubes (e.g., 10 x 75 mm)

  • Hot plate or heating block

  • Pasteur pipettes

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of clean, dry test tubes.

  • To each test tube, add a different candidate solvent dropwise (approximately 0.5 mL to start).

  • Agitate the mixture at room temperature using a vortex mixer for 1-2 minutes.

  • Observe the solubility of the compound in each solvent at room temperature. An ideal solvent will show poor solubility.

  • For the solvents in which the compound is poorly soluble at room temperature, gently heat the test tube using a hot plate or heating block.

  • Add the same solvent dropwise while heating until the compound completely dissolves. Note the approximate volume of solvent required.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice-water bath to induce further crystallization.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling.

  • Record your observations in a table similar to Table 2.

Data Presentation: Solvent Screening

A systematic evaluation of potential solvents is crucial. The following table lists a range of candidate solvents with their relevant properties.

Solvent Polarity Index Boiling Point (°C) Solvent Type
Water9.0100Polar Protic
Methanol5.165Polar Protic
Ethanol5.278Polar Protic
2-Propanol3.982Polar Protic
Acetone5.156Polar Aprotic
Ethyl Acetate4.477Polar Aprotic
Toluene2.4111Non-polar
Hexane0.069Non-polar
Table 1: Candidate Solvents for Recrystallization Screening. Polarity index values are a relative measure of a solvent's polarity.[6][7]

Based on the screening protocol, hypothetical results are presented below to guide the researcher.

Solvent Solubility at Room Temp. Solubility at Boiling Point Crystal Formation on Cooling Assessment
WaterInsolubleSparingly SolublePoorUnsuitable
MethanolSolubleVery SolublePoor recoveryUnsuitable
Ethanol Sparingly Soluble Very Soluble Excellent, well-formed crystals Excellent Candidate
2-PropanolSparingly SolubleSolubleGood, but slower crystallizationGood Candidate
AcetoneSolubleVery SolublePoor recoveryUnsuitable
Ethyl AcetateSparingly SolubleSolubleModerate, may need concentrationPossible Candidate
TolueneInsolubleInsoluble-Unsuitable
HexaneInsolubleInsoluble-Unsuitable
Table 2: Hypothetical Solvent Screening Results for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Visualization: Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection cluster_solubility Solubility Assessment cluster_hot_solubility Hot Solubility Assessment cluster_xtal Crystallization Assessment start Start: Crude Compound screen Microscale Solvent Screening (Protocol 1) start->screen observe_rt Observe Solubility at Room Temperature screen->observe_rt soluble_rt Soluble observe_rt->soluble_rt If... insoluble_rt Insoluble/Sparingly Soluble observe_rt->insoluble_rt If... reject_soluble Reject Solvent soluble_rt->reject_soluble heat Heat to Boiling insoluble_rt->heat observe_hot Observe Solubility at Boiling Point heat->observe_hot soluble_hot Soluble observe_hot->soluble_hot If... insoluble_hot Insoluble observe_hot->insoluble_hot If... cool Cool to Room Temperature & Ice Bath soluble_hot->cool reject_insoluble Reject Solvent insoluble_hot->reject_insoluble observe_xtal Observe Crystal Formation cool->observe_xtal good_xtal Good Crystal Yield observe_xtal->good_xtal If... poor_xtal Poor/No Crystals observe_xtal->poor_xtal If... select Select as Optimal Solvent good_xtal->select reconsider Re-evaluate or Consider Solvent Pair poor_xtal->reconsider

Caption: Workflow for solvent selection in recrystallization.

Protocol 2: Recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Based on our hypothetical screening, ethanol is the solvent of choice. This protocol details the recrystallization procedure.

Materials:

  • Crude 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If there are any insoluble impurities (e.g., dust, solid by-products), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualization: Recrystallization Protocol Workflow

The following diagram outlines the key steps of the recrystallization process.

Recrystallization_Protocol start Start: Crude Compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filtration cool_rt Slowly Cool to Room Temperature hot_filtration->cool_rt Yes/No cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Collect Crystals via Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Ice-Cold Ethanol vacuum_filtration->wash dry Dry Crystals under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: Step-by-step workflow for the recrystallization protocol.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.[4]
"Oiling out" - The compound's melting point is lower than the boiling point of the solvent. - The compound is significantly impure.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a different solvent with a lower boiling point.
Low recovery of crystals - The compound is too soluble in the cold solvent. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration.- Ensure the solution is cooled thoroughly in an ice bath. - Use a minimal amount of ice-cold solvent for washing. - During hot filtration, use a stemless funnel and keep the solution and apparatus hot.[5]

Conclusion

The successful recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one hinges on a methodical approach to solvent selection and careful execution of the recrystallization protocol. By performing a systematic solvent screening, researchers can identify an optimal solvent that maximizes both the purity and yield of the final product. The protocols and troubleshooting guide provided in this application note offer a robust framework for the purification of this and other similar heterocyclic compounds, contributing to the advancement of drug discovery and development programs.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of California, Davis. (2022). Recrystallization - Single Solvent. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • Scribd. (2014, November 26). Solvent Polarity Index Table. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. [Link]

  • Moshang Chemical. (n.d.). 4-chloro-5-(2-trifluoromethyl-phenoxy)-2H-pyridazin-3-one. [Link]

  • University of Calgary. (n.d.). Recrystallisation experimental techniques required. [Link]

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. The following question-and-answer format directly addresses common issues encountered during this procedure, providing in-depth explanations and actionable protocols to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is consistently low. What are the most likely causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The initial condensation reaction between mucochloric acid and propylhydrazine may not be proceeding to completion.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.

  • Product Degradation: The pyridazinone ring system can be susceptible to degradation under certain conditions.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and pH can significantly impact the reaction outcome.

  • Inefficient Purification: Loss of product during workup and purification steps is a common contributor to low isolated yields.

To systematically address these potential issues, it is crucial to analyze each step of the synthesis.

Question 2: How can I ensure the initial reaction between mucochloric acid and propylhydrazine goes to completion?

The reaction of mucochloric acid (or its furanone tautomer) with a hydrazine derivative is a critical step in forming the pyridazinone ring.[1][2] To drive this reaction towards completion, consider the following:

  • Stoichiometry: Ensure an appropriate molar ratio of reactants. While a 1:1 stoichiometry is theoretical, a slight excess of the propylhydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes be beneficial to ensure all the mucochloric acid is consumed.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] If the reaction appears to stall, a moderate increase in temperature or extending the reaction time may be necessary. A typical approach involves refluxing the mixture for several hours.[5]

  • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or water are commonly used for this type of condensation.[5][6] The solubility of both starting materials in the chosen solvent is key to facilitating the reaction.

Experimental Protocol: Optimized Condensation of Mucochloric Acid and Propylhydrazine
ParameterRecommended Condition
Solvent Ethanol or Water
Reactant Ratio Mucochloric Acid : Propylhydrazine (1 : 1.1)
Temperature Reflux
Reaction Time 4-6 hours (monitor by TLC)
Work-up Cool to room temperature, filter the precipitate
Question 3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

The presence of multiple spots on a TLC plate indicates the formation of side products. In the synthesis of pyridazinones from mucochloric acid, potential side reactions include:

  • Formation of Isomers: Depending on the reaction conditions, different isomers of the desired product might form.

  • Incomplete Cyclization: The intermediate formed after the initial nucleophilic attack of the hydrazine may not fully cyclize to the pyridazinone ring.

  • Reactions with Solvent: If a reactive solvent is used, it may participate in side reactions.

To minimize side product formation:

  • Control of pH: The pH of the reaction mixture can influence the reaction pathway. For the reaction of mucochloric acid with hydrazine sulfate, sodium acetate is often added to buffer the solution.[6]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is important to find an optimal temperature that balances reaction speed and selectivity.

  • Purification of Starting Materials: Ensure that the mucochloric acid and propylhydrazine are of high purity. Impurities in the starting materials can lead to the formation of undesired byproducts.

Question 4: My isolated product seems to be degrading over time. How can I improve its stability?

Pyridazinone derivatives can be sensitive to light, air, and extreme pH conditions. To enhance the stability of your final product:

  • Storage Conditions: Store the purified 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Strong Acids and Bases: During workup and purification, avoid prolonged exposure to strong acids or bases, as this can lead to decomposition.

  • Recrystallization Solvent: Choose a recrystallization solvent that allows for the formation of well-defined crystals, which are generally more stable than amorphous solids. Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[3][5]

Question 5: What is the most effective method for purifying the crude product to obtain a high yield of pure 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one?

Effective purification is crucial for obtaining a high yield of the desired product. A combination of techniques is often most effective.

  • Initial Isolation: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling. This can be collected by filtration.[6]

  • Washing: Wash the filtered solid with a cold solvent (the same one used for the reaction) to remove soluble impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or aqueous ethanol mixtures are often suitable for pyridazinones.[3]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed. A silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can separate the desired product from impurities.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.

TroubleshootingWorkflow Start Low Yield Observed CheckReaction Step 1: Analyze Reaction Completion Start->CheckReaction CheckPurity Step 2: Assess Crude Product Purity CheckReaction->CheckPurity No IncompleteReaction Incomplete Reaction? (TLC shows starting material) CheckReaction->IncompleteReaction Yes CheckPurification Step 3: Evaluate Purification Method CheckPurity->CheckPurification No SideProducts Significant Side Products? (Multiple spots on TLC) CheckPurity->SideProducts Yes PurificationLoss Significant Product Loss during Purification? CheckPurification->PurificationLoss Yes OptimizeConditions Action: Optimize Reaction Conditions - Increase time/temperature - Adjust stoichiometry IncompleteReaction->OptimizeConditions MinimizeSideRxns Action: Minimize Side Reactions - Control pH - Optimize temperature - Use pure starting materials SideProducts->MinimizeSideRxns OptimizePurification Action: Optimize Purification - Choose appropriate recrystallization solvent - Consider column chromatography PurificationLoss->OptimizePurification ImprovedYield Improved Yield OptimizeConditions->ImprovedYield MinimizeSideRxns->ImprovedYield OptimizePurification->ImprovedYield

Caption: A decision tree for troubleshooting low yields.

Reaction Mechanism Overview

The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one from mucochloric acid and propylhydrazine proceeds through a nucleophilic addition-elimination and subsequent cyclization mechanism.

ReactionMechanism Mucochloric Mucochloric Acid Intermediate1 Open-chain Intermediate Mucochloric->Intermediate1 Nucleophilic Attack Propylhydrazine Propylhydrazine Propylhydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product 4-Chloro-5-hydroxy-2-propyl- pyridazin-3(2H)-one Intermediate2->Product Tautomerization & Dehydration

Caption: Simplified reaction pathway for pyridazinone formation.

References

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]

  • Synthesis of 4,5-dichloro-3-pyridazone. Molbase. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ResearchGate. [Link]

  • Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (2020). Chemistry & Biology Interface. [Link]

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). Archiv der Pharmazie. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research. [https://sphinxsai.com/2010/pharmtech/pt=35, (1112-1121)aj10.pdf]([Link], (1112-1121)aj10.pdf)

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Process for the preparation of a 3(2h)-pyridazinone-4-substituted amino-5-chloro-derivative.
  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. (2020). Molecules. [Link]

  • PROCESS FOR PREPARING 4-CHLORO-5-AMINO-2-PHENYL-3 (2H) -PYRIDAZINONE FROM 4,5-DICHLOR-2-PHENYL-3 (2H) -PYRIDAZINONE AND AMMONIA.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). Scientific Reports. [Link]

  • Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. (2010). Rasayan Journal of Chemistry. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2012). Molecules. [Link]

  • In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl) pyridazines as. (2021). Semantic Scholar. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. [Link]

  • 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Inxight Drugs. [Link]

  • Compound 4-chloro-5-(2-cyclopentylidenehydrazinyl)-2-phenylpyridazin-3(2H)-one. Mol-Instincts. [Link]

  • 5-Amino-4-chloropyridazin-3(2H)-one. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers working with 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one . It synthesizes mechanistic organic chemistry with practical process engineering to troubleshoot impurity formation.

Molecule ID: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Primary Application: Agrochemical intermediates (herbicide precursors), mitochondrial complex I inhibitors. Key Reaction Class: Nucleophilic Aromatic Substitution (


) on Pyridazinones; Condensation Heterocyclization.

Quick Diagnostic: What is your primary impurity profile?

Impurity PhenotypeProbable CauseImmediate Action
Product contains ~5-15% "Wrong Isomer" (1-propyl regioisomer)Cyclization Selectivity Failure: The hydrazine attacked the mucochloric acid backbone in reverse order.Check pH during hydrazine addition.[1] Acidic conditions favor the desired 2-substituted product.
Product is 4,5-Dihydroxy (Des-chloro) Over-Hydrolysis: Reaction conditions (Temp/pH) were too aggressive during the Cl

OH exchange.
Reduce base equivalents (keep < 2.2 eq) and lower temperature to 40-50°C.
Starting Material Remains (4,5-Dichloro) Incomplete Substitution: The 5-Cl is activated, but requires specific solvent polarity to leave.Ensure solvent is polar protic (e.g., Water/NaOH or MeOH/NaOH). Aprotic solvents slow this specific

.
Dark Tars / Polymerization Thermal Degradation: Mucochloric acid is thermally unstable above 80°C in basic media.Maintain reaction temperature < 50°C during initial mixing.

Phase 1: The Cyclization Step (Mucochloric Acid + Propylhydrazine)

The Challenge: Achieving exclusive N2-alkylation . The reaction between mucochloric acid and


-propylhydrazine can theoretically yield two regioisomers: the desired 2-propyl  (N2-substituted) and the undesired 1-propyl  (N1-substituted).
Mechanism & Control

The reaction proceeds via the condensation of the hydrazine terminal


 with the aldehyde group of mucochloric acid (or its lactol form).
  • Desired Pathway: The unsubstituted

    
     of propylhydrazine attacks the aldehyde (C4) first, forming a hydrazone. The substituted 
    
    
    
    then attacks the carboxylic acid (C1) to close the ring. This places the propyl group at N2 .
  • Impurity Pathway: If the internal

    
     attacks the aldehyde, the propyl group ends up at N1 .
    
Troubleshooting Guide

Q: Why is my ratio of 2-propyl to 1-propyl degrading? A: This is often driven by pH and Solvent polarity .

  • The Fix: Run the cyclization in aqueous acidic media (e.g., dilute HCl or acetic acid).

    • Reasoning: Under acidic conditions, the aldehyde of mucochloric acid is activated. The terminal

      
       of the hydrazine is less sterically hindered and remains sufficiently nucleophilic to attack the aldehyde faster than the internal 
      
      
      
      .
    • Protocol Adjustment: Do not add hydrazine to a basic solution of mucochloric acid. Dissolve mucochloric acid in water/acid, then add propylhydrazine salt slowly.

Q: I see a "dimer" impurity in the crude 4,5-dichloro intermediate. A: This is likely an azine formation.

  • The Cause: One hydrazine molecule reacting with two mucochloric acid molecules (bridging two rings).

  • The Fix: Ensure a slight excess of hydrazine (1.05 - 1.10 eq) and high dilution . Add the hydrazine slowly to the mucochloric acid to prevent local excesses of the electrophile.

Phase 2: The Hydrolysis Step (4,5-Dichloro 4-Chloro-5-Hydroxy)

The Challenge: Selective Monohydrolysis. You must hydrolyze the chlorine at position 5 without touching the chlorine at position 4.

Mechanism: The "Vinylogous" Activation

In 4,5-dichloro-3(2H)-pyridazinones, the chlorine at C5 is significantly more reactive toward nucleophiles than the chlorine at C4.

  • C5 Position: Is para to the carbonyl (C3). It is activated by the electron-withdrawing nature of the carbonyl via conjugation (vinylogous system).

  • C4 Position: Is meta to the carbonyl and sterically hindered by the adjacent C5 substituents.

Troubleshooting Guide

Q: I am getting significant 4,5-dihydroxy impurity (Over-hydrolysis). A: Your reaction energy is too high.

  • The Fix:

    • Stoichiometry: Use exactly 2.0 - 2.2 equivalents of NaOH. (1 eq to neutralize the HCl generated, 1 eq to form the phenoxide/enolate). Excess base promotes the second hydrolysis.

    • Temperature: Do not reflux. The 5-Cl hydrolysis proceeds readily at 40-60°C . The 4-Cl requires temperatures >80°C to hydrolyze.

    • Monitoring: Stop the reaction immediately when the 4,5-dichloro starting material disappears (HPLC monitoring).

Q: The reaction stalls with 10% starting material left. A: The product (5-hydroxy compound) is acidic (


).
  • The Cause: As the product forms, it consumes the base (forming the sodium salt). If you only used 1.0 eq of NaOH, the reaction will stop at ~50% conversion because the product neutralizes the remaining base.

  • The Fix: Ensure you account for the proton released by the phenol. You need 2 equivalents of Base minimum for full conversion (1 for substitution, 1 for deprotonation).

Visualizing the Pathway

ReactionPathway SM Mucochloric Acid + Propylhydrazine Inter 4,5-Dichloro-2-propyl- pyridazin-3(2H)-one SM->Inter Cyclization (Acidic pH favors N2) Impurity_Regio IMPURITY: 1-Propyl Isomer SM->Impurity_Regio Basic pH / Sterics Target TARGET: 4-Chloro-5-hydroxy-2-propyl- pyridazin-3(2H)-one Inter->Target Selective Hydrolysis (NaOH, 50°C) Impurity_Over IMPURITY: 4,5-Dihydroxy (Des-chloro) Target->Impurity_Over Over-reaction (>80°C, Excess Base)

Figure 1: Reaction pathway highlighting the critical branching points for regioselectivity (Step 1) and chemoselectivity (Step 2).[1]

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-Dichloro-2-propylpyridazin-3(2H)-one
  • Preparation: Dissolve Mucochloric acid (1.0 eq) in water (3-4 volumes).

  • Addition: Add concentrated HCl (0.1 eq) to acidify the medium.

  • Cyclization: Add

    
    -propylhydrazine hydrochloride (1.05 eq) slowly at 20-25°C.
    
  • Heating: Heat to 80-90°C for 2-3 hours. The product will precipitate as an off-white solid.

  • Isolation: Cool to 10°C. Filter the solid. Wash with cold water.

    • Checkpoint: Check HPLC. Target purity >95%. If 1-propyl isomer is >2%, recrystallize from Ethanol/Water.

Step 2: Selective Hydrolysis to 4-Chloro-5-hydroxy-2-propyl...
  • Dissolution: Suspend the wet cake from Step 1 in Water (5 volumes).

  • Basification: Add NaOH (2.2 eq) as a 20% aqueous solution. The solid will dissolve as the reaction proceeds (forming the soluble sodium salt of the product).

  • Reaction: Heat to 55°C . Hold for 2-4 hours.

    • Critical Control: Monitor by HPLC every 30 mins. Look for the disappearance of the "Dichloro" peak.

  • Quench/Isolation:

    • Cool to 20°C.

    • Acidify: Slowly add HCl (conc.) until pH < 2. The product (free phenol form) will precipitate.

    • Filter and wash with water to remove NaCl.

  • Purification: Recrystallize from Isopropanol if necessary to remove trace "dihydroxy" impurities.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, and it is often safer. 

is a milder base and reduces the risk of over-hydrolysis (the 4,5-dihydroxy impurity). However, the reaction will be slower and may require slightly higher temperatures (reflux in acetone/water).

Q: My product is colored (Yellow/Orange). Is it impure? A: Likely yes. Pyridazinones are typically white/off-white. Yellow color suggests oxidation of the phenol or traces of azo-coupling byproducts.

  • Fix: Treat the crude solution (before acidification in Step 2) with activated carbon (charcoal) for 30 minutes at 50°C, then filter.

Q: How do I distinguish the 4-Cl product from the 5-Cl isomer (if it formed)? A: Use NOE (Nuclear Overhauser Effect) NMR .

  • Irradiate the N-Propyl group signals.

  • If you see an enhancement of the aromatic proton at C4/C5, you can map the distance.

  • Simpler Chemical Test: The 5-hydroxy compound (Target) has a specific UV shift in alkaline vs. acidic media due to the conjugation with the carbonyl.

References

  • Synthesis of 4,5-Dichloro-3(2H)

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: Establishes the baseline cyclization of mucochloric acid with hydrazines.
    • URL:

  • Regioselectivity in Pyridazinone Synthesis

    • Source: ResearchGate (Yoon et al., Journal of Heterocyclic Chemistry).
    • Context: Confirms that nucleophilic substitution on 4,5-dichloro-3(2H)
    • URL:

  • Reactivity of 4- vs 5-Positions

    • Source: WuXi AppTec, QM Magic Class | Chapter 27.
    • Context: Explains the FMO (Frontier Molecular Orbital) theory behind why the 5-position is more electrophilic in pyridazinones (LUMO coefficients).
    • URL:

  • General Pyridazinone Scaffolds & Impurities

    • Source: MDPI, Molecules.
    • Context: Discusses the synthesis of 4,5-functionalized pyridazinones and common byproducts.
    • URL:

Sources

Overcoming solubility issues with 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one .

Subject: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Ticket ID: SOL-PYR-045 Role: Senior Application Scientist[1][2]

Executive Summary: The "Hidden" Acid

If you are struggling to keep 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in solution, you are likely treating it as a standard lipophilic small molecule.[1][2] It is not.

Structurally, this molecule contains a 5-hydroxy group adjacent to an electron-withdrawing chlorine and a conjugated carbonyl system.[1][2] This makes it a vinylogous acid (conceptually similar to a phenol or an acidic enol).

  • In acidic/neutral water (pH < 5): It exists in its protonated, neutral form. It is highly lipophilic and will precipitate immediately.[1]

  • In basic water (pH > 7.5): It deprotonates to form a stable, water-soluble anion.[2]

The Solution: You must control the ionization state (pH) or use specific dielectric-tuning cosolvents .[2]

Module 1: The Solubility Matrix

Use this table to select the correct solvent system based on your experimental application.

Solvent SystemSolubility RatingApplication ContextCritical Notes
100% Water (pH < 7) 🔴 Insoluble NoneWill form a suspension/precipitate.[1][2]
PBS (pH 7.4) 🟡 Poor/Variable Cell Culture (Low Conc.)May crash out >50 µM. Borderline pKa region.[1][2]
Carbonate Buffer (pH 9.0) 🟢 Excellent Chemical Synthesis / StockForms the soluble sodium salt.
DMSO (100%) 🟢 Excellent Stock Solution (>50 mM)Standard storage format. Freezes at 18°C.
DMSO (1%) + Media 🟡 Moderate Cell AssaysRisk of "crash-out" upon dilution if buffer is acidic.[1][2]
PEG-400 / Saline (40:60) 🟢 Good In Vivo (IP/IV)Prevents precipitation in blood stream.[2]

Module 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation of 10 mM Aqueous Stock (The "pH Switch" Method)

Best for: Analytical standards, high-concentration aqueous reagents.

The Mechanism: We use a base to deprotonate the 5-OH group, forcing the molecule into its anionic, hydrophilic state.

  • Weighing: Weigh 20 mg of the solid substance.

  • Initial Wetting: Add 100 µL of 0.1 M NaOH .

    • Observation: The solid should dissolve rapidly and may turn slightly yellow (characteristic of the anion).

  • Dilution: Slowly add 9.9 mL of 50 mM Phosphate Buffer (pH 8.0) or Tris Buffer (pH 8.5) .

    • Warning: Do NOT dilute with pure water or acidic buffers (pH < 7), or the compound will reprotonate and precipitate.

  • Verification: Vortex for 30 seconds. The solution should be crystal clear.

Protocol B: The "Cosolvent Spike" for Cell Culture

Best for: Introducing the compound to neutral cell media without precipitation.

  • Stock Prep: Dissolve compound in 100% DMSO to a concentration of 20 mM .

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette DMSO stock directly into the cell well.[2] The local high concentration of water will cause immediate precipitation (the "cloud" effect).

    • Instead, prepare a 10x working solution in media.

    • Technique: Place media in a tube.[1][2] Vortex the media while slowly injecting the DMSO stock into the vortex vortex. This ensures rapid dispersion.[1][2]

  • Final Addition: Add the 10x solution to your cells. Final DMSO concentration should be < 0.5%.[1][2]

Module 3: Troubleshooting Decision Tree

The following diagram illustrates the logic flow for diagnosing precipitation issues.

SolubilityLogic Start Issue: Compound Precipitated CheckPH Is the aqueous pH < 7.0? Start->CheckPH CheckConc Is Concentration > 100 µM? CheckPH->CheckConc No (Already Basic) ActionBase Action: Adjust pH to 8.0-9.0 (Use NaOH or Carbonate) CheckPH->ActionBase Yes (Protonated Form) ActionCosolvent Action: Increase Cosolvent (Add 20% PEG-400 or HP-β-CD) CheckConc->ActionCosolvent Yes (Saturation Limit) ActionStock Action: Re-make Stock in DMSO Use 'Vortex Injection' method CheckConc->ActionStock No (Mixing Artifact)

Figure 1: Diagnostic flowchart for resolving precipitation events based on pH and concentration thresholds.

Module 4: Frequently Asked Questions (FAQ)

Q: I see a fine white precipitate immediately after adding my DMSO stock to PBS. Why? A: This is "solvent shock."[1][2] When a lipophilic molecule in DMSO hits water, the DMSO diffuses away faster than the molecule can solvate, leaving the molecule stranded.

  • Fix: Pre-dilute the DMSO stock into PEG-400 (1:1 ratio) before adding to PBS, or use the "Vortex Injection" method described in Protocol B.

Q: Can I sonicate the suspension to dissolve it? A: Sonication helps disperse aggregates but will not change the thermodynamic solubility limit. If the pH is too low (acidic), sonication will only create a temporary suspension that will settle later. You must adjust the chemistry (pH or cosolvent) rather than just the physical energy.

Q: Is the compound stable at pH 9? A: Generally, pyridazinones are stable in mild alkaline conditions (pH 8-10) for the duration of typical experiments (24-48 hours).[2] However, avoid extreme basicity (pH > 12) or high temperatures, which could hydrolyze the chloro-group over time [1].[2]

Q: Why does the solution turn yellow at high pH? A: This is normal. The 5-hydroxy-pyridazinone system forms an anion (enolate) at basic pH.[1] This extended conjugation often results in a bathochromic shift (yellowing). It indicates the compound is successfully dissolved and ionized.[2]

References

  • BenchChem. (2025).[2][3][4] An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24858295, 4,5-Dichloro-3-hydroxypyridazine. Retrieved from

  • Bhat, B. A., et al. (2009).[2][5] Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14, 3733-3743.[1][2] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [2]

Sources

Technical Support Center: Stability & Troubleshooting for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one during synthesis, formulation, and analytical testing. Rather than just providing a list of steps, this guide explains the causality behind the compound's reactivity, ensuring your experimental protocols are robust and self-validating.

Mechanistic Insights: Understanding the Core Scaffold

To troubleshoot effectively, we must first understand the electronic nature of the pyridazin-3(2H)-one core [1]. The stability of this compound is dictated by the interplay of three functional groups:

  • The 5-Hydroxy Group (pKa ~5.3 - 5.5): This phenolic/enolic proton is highly acidic. In basic media, it deprotonates to form a delocalized phenoxide-like anion.

  • The 4-Chloro Group: Typically, vinylic/aromatic chlorides on electron-deficient heterocycles are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. However, the deprotonation of the adjacent 5-OH group in basic conditions creates a localized negative charge that strongly repels incoming nucleophiles (like OH⁻).

  • The 2-Propyl Group: This N-alkyl substitution locks the tautomeric state of the lactam, preventing N-deprotonation and conferring lipophilicity.

The Golden Rule for this Compound: It is exceptionally stable in acidic conditions (as a neutral molecule) and moderately stable in mild base (as an anion). Degradation primarily occurs only under extreme basic conditions combined with heat, where the electronic repulsion is overcome, leading to dechlorination [3].

Troubleshooting FAQs

Q1: During the reaction workup, my compound suddenly precipitated when I washed the organic layer with 1M HCl. Why did this happen, and how do I recover it? A: This is a classic pH-dependent solubility issue. In your initial basic or neutral reaction mixture, the compound likely existed as a highly water-soluble sodium or potassium salt (the 5-O⁻ anion). When you washed with 1M HCl, you protonated the 5-hydroxy group. The neutral 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is highly lipophilic and poorly soluble in aqueous media, leading to precipitation at the biphasic interface.

  • Resolution: Extract the precipitated mixture with a stronger organic solvent (e.g., ethyl acetate or dichloromethane) and ensure the aqueous layer remains strictly acidic (pH < 3) to drive all of the neutral compound into the organic phase.

Q2: I am observing a new polar impurity when heating the compound in 2M NaOH at 80°C. What is the degradant? A: You are observing the product of an SNAr reaction [2]. While the anionic form resists mild base, heating in strong alkali (2M NaOH) provides enough activation energy for the hydroxide ion to attack the C4 position, displacing the chloride ion. The resulting degradant is 4,5-dihydroxy-2-propylpyridazin-3(2H)-one .

  • Resolution: If basic conditions are required for your workflow (e.g., ester hydrolysis elsewhere on a larger molecule), strictly limit the temperature to < 30°C and use a milder base like LiOH or K₂CO₃.

Q3: My HPLC chromatogram shows severe peak tailing and sometimes peak splitting when using a standard Water/Acetonitrile mobile phase. Is the compound degrading on the column? A: No, the compound is not degrading; it is partially ionizing. The pH of unbuffered Water/Acetonitrile is typically around 5.5–6.0, which is exactly at the pKa of the 5-hydroxy group. This causes the compound to exist in a dynamic equilibrium between its neutral and anionic states as it travels down the column, resulting in split or tailing peaks.

  • Resolution: Force the equilibrium to one side. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases to lower the pH to ~2.0. This fully protonates the compound, yielding a single, sharp peak.

Quantitative Stability Matrix

The following table summarizes the stability profile and expected physical state of the compound across various pH ranges at standard room temperature (25°C) and elevated temperature (80°C).

pH RangeConditionDominant SpeciesSolubility (Aqueous)Stability (25°C)Stability (80°C)Primary Degradation Pathway
pH 1 - 3 Strong AcidNeutral (5-OH)Very LowExcellent (>99%)Good (>95%)None (Resistant to acid hydrolysis)
pH 4 - 7 Near pKaMixed (Neutral/Anion)ModerateExcellent (>99%)Excellent (>98%)None
pH 8 - 11 Mild BaseAnionic (5-O⁻)Very HighExcellent (>99%)Moderate (~85%)Slow SNAr at C4
pH > 12 Strong BaseAnionic (5-O⁻)Very HighGood (>90%)Poor (<50%)Rapid SNAr yielding 4,5-dihydroxy

Experimental Protocols

Protocol A: Self-Validating Forced Degradation Assay

To establish the exact degradation kinetics for your specific formulation, perform this controlled stress test. This protocol is self-validating because it utilizes a chemical quenching step to freeze the degradation profile exactly at the target timepoint.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in 1.0 mL of HPLC-grade Methanol to create a Stock Solution.

  • Acidic Stress: Transfer 100 µL of the Stock to a 2 mL glass vial. Add 900 µL of 1M HCl.

  • Basic Stress: Transfer 100 µL of the Stock to a separate 2 mL glass vial. Add 900 µL of 1M NaOH.

  • Incubation: Seal both vials tightly and incubate in a heating block at 60°C for exactly 4.0 hours.

  • Quenching (Critical Step):

    • Acidic Sample: Add 900 µL of 1M NaOH to neutralize, then immediately buffer with 100 µL of pH 7 phosphate buffer.

    • Basic Sample: Add 900 µL of 1M HCl to neutralize, then immediately buffer with 100 µL of pH 7 phosphate buffer.

    • Causality: Quenching halts the degradation precisely at 4 hours. Without quenching, the basic sample will continue to degrade via SNAr while sitting in the autosampler queue, leading to false-positive degradation rates.

  • Analysis: Inject 5 µL onto an LC-MS system using a C18 column with a 0.1% Formic Acid modified mobile phase. Validate the degradation by looking for the[M+H]⁺ mass shift from m/z 189 (parent) to m/z 171 (4,5-dihydroxy degradant) in the basic sample.

System Workflows & Visualizations

The following diagrams map the chemical behavior and analytical troubleshooting pathways for this compound.

pH_States A Acidic Media (pH < 4) Neutral Form Highly Stable, Low Solubility B Mild Base (pH 7-10) Anionic Form (5-O^-) Stable, High Solubility A->B + OH- (Deprotonation) B->A + H+ (Protonation) C Extreme Base (pH > 12, Heat) SNAr Degradation 4,5-Dihydroxy Derivative B->C + Excess OH- / Heat (Nucleophilic Attack)

Figure 1: pH-dependent structural states and degradation pathways of the pyridazinone core.

HPLC_Workflow Start Observe Peak Tailing or Splitting in HPLC Check_pH Check Mobile Phase pH Is it near pKa (~5.5)? Start->Check_pH Adjust_Acid Add 0.1% TFA or Formic Acid (Lower pH to < 3) Check_pH->Adjust_Acid Yes Adjust_Base Alternative: Use Buffer pH > 8 (Fully Ionized) Check_pH->Adjust_Base Yes Resolve Single Sharp Peak (Self-Validated) Adjust_Acid->Resolve Adjust_Base->Resolve

Figure 2: Analytical troubleshooting workflow for resolving chromatographic anomalies.

References

  • The Journal of Organic Chemistry. "Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine." ACS Publications. Available at:[Link]

  • Advances in Heterocyclic Chemistry. "Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series." ResearchGate. Available at:[Link]

Minimizing degradation products of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Minimizing Degradation of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one During Storage

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with halogenated pyridazinones. 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a highly functionalized heterocycle, serving as a critical intermediate in the synthesis of myocardial perfusion imaging agents (e.g., Flurpiridaz analogs) [2] and agricultural MC-1 inhibitors. However, its unique structural motifs—specifically the C4-chlorine atom flanked by a C5-hydroxyl group and a C3-carbonyl—make it highly susceptible to hydrolytic, photolytic, and oxidative degradation if storage conditions are not meticulously controlled.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your chemical inventory.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. The molecule features a pyridazinone core that is vulnerable to three primary degradation pathways:

  • Hydrolytic Dehalogenation: The electron-withdrawing nature of the adjacent carbonyl (C3) and hydroxyl (C5) groups highly activates the C4-chlorine bond. In the presence of ambient moisture, nucleophilic substitution occurs, displacing the chloride ion to yield 4,5-dihydroxy-2-propylpyridazin-3(2H)-one.

  • Photolytic Cleavage: Pyridazinones absorb strongly in the UV spectrum. Photoexcitation leads to the homolytic cleavage of the C-Cl bond, generating highly reactive radical species that rapidly polymerize or abstract hydrogen from solvents, leading to complex, colored mixtures.

  • Oxidative Ring Cleavage: Exposure to reactive oxygen species (ROS) or transition metal contaminants catalyzes the oxidation of the pyridazinone ring. Similar to the well-documented degradation of the related herbicide chloridazon [1], this pathway can yield pyridazine-3,4,5-trione derivatives and oxaluric acid by-products.

DegradationPathways API 4-Chloro-5-hydroxy-2-propyl pyridazin-3(2H)-one Hydrolysis Hydrolysis (Moisture/Base) API->Hydrolysis Photolysis Photolysis (UV/Vis Light) API->Photolysis Oxidation Oxidation (O2 / ROS) API->Oxidation Deg1 4,5-Dihydroxy-2-propyl pyridazin-3(2H)-one Hydrolysis->Deg1 Deg2 Dechlorinated Radicals & Polymeric Species Photolysis->Deg2 Deg3 Pyridazine-3,4,5-trione Derivatives Oxidation->Deg3

Fig 1. Mechanistic degradation pathways of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.

Part 2: Troubleshooting & FAQs

Q1: My HPLC-UV chromatogram shows a new, highly polar peak (lower retention time) after storing the compound at room temperature for 3 months. What is it, and how do I prevent it? A1: A shift to a lower retention time strongly indicates the formation of a more polar degradant, which is characteristic of hydrolytic dechlorination. The C4-chloro group has likely been substituted by a hydroxyl group due to ambient moisture. Causality: Water acts as a nucleophile, attacking the electron-deficient C4 carbon. Solution: Implement a strict anhydrous storage protocol. Use Karl Fischer (KF) titration to ensure the bulk powder has <0.1% moisture before storage. Store the compound in a desiccator over anhydrous calcium sulfate (Drierite) or backfill vials with argon.

Q2: We noticed a color shift from off-white to a yellowish hue, accompanied by a drop in assay purity. The material was stored in clear glass vials on the benchtop. What happened? A2: This is a classic presentation of photodegradation. Halogenated pyridazinones are highly sensitive to UV and visible light. Light exposure induces homolytic cleavage of the C-Cl bond, leading to radical formation and subsequent dimerization or polymerization, which manifests as a yellow/brown discoloration. Solution: Always use amber glass vials (which block UV light <400 nm). If ambient laboratory lighting is intense, wrap the primary container in aluminum foil.

Q3: I am preparing a stock solution in DMSO for high-throughput screening (HTS). Is the compound stable in solution? A3: No, prolonged storage in DMSO is highly discouraged. DMSO is extremely hygroscopic; every time the vial is opened, it absorbs atmospheric moisture, accelerating hydrolysis. Furthermore, freeze-thaw cycles introduce oxygen, promoting oxidative degradation to pyridazine-3,4,5-trione derivatives [1]. Solution: Prepare single-use aliquots of the DMSO stock solution and immediately flash-freeze them in liquid nitrogen. Store at -80°C and never subject an aliquot to more than one freeze-thaw cycle.

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation rates of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one under various storage conditions, based on accelerated stability testing.

Storage ConditionContainer TypeAtmosphereEst. Degradation Rate (per month)Primary Degradant Formed
25°C (Benchtop)Clear GlassAmbient Air4.5% - 6.0%Photolytic polymers, Hydrolysis products
25°C (Desiccator)Amber GlassAmbient Air1.2% - 1.8%Hydrolysis products
4°C (Fridge)Amber GlassArgon Purged< 0.3%Trace oxidation products
-20°C (Freezer)Amber GlassArgon Purged< 0.05% None detected
DMSO Stock (25°C)Clear PP TubeAmbient Air> 15.0%4,5-Dihydroxy derivative

Part 4: Self-Validating Standard Operating Procedure (SOP) for Storage

To establish a self-validating system, every step of the storage protocol must include a verification checkpoint to ensure trustworthiness.

Step 1: Moisture Quantification and Drying

  • Perform a Karl Fischer (KF) titration on a 50 mg sample of the bulk API.

  • Validation Checkpoint: If moisture is >0.1%, transfer the powder to a vacuum oven. Dry at 40°C under high vacuum (<10 mbar) for 12 hours. Re-test via KF titration.

Step 2: Inert Atmosphere Aliquoting (Glovebox Workflow)

  • Transfer the dried bulk container into a nitrogen or argon-purged glovebox.

  • Validation Checkpoint: Ensure the glovebox oxygen sensor reads <5 ppm O₂ and the moisture sensor reads <1 ppm H₂O.

  • Weigh the compound into pre-tared, acid-washed amber glass vials. Avoid using standard alkaline glass, as trace surface basicity can catalyze hydrolysis.

Step 3: Sealing and Storage

  • Seal the vials with PTFE-lined screw caps while still inside the glovebox. PTFE ensures a chemically inert barrier and prevents moisture ingress.

  • Wrap the cap junction with Parafilm.

  • Transfer the vials to a monitored -20°C freezer.

Step 4: Periodic Stability Monitoring

  • Every 6 months, pull one sentinel vial for HPLC-UV analysis (monitoring at 254 nm).

  • Validation Checkpoint: Compare the chromatogram against the Day 0 reference standard. A purity drop of >0.5% triggers a mandatory re-purification of the bulk batch.

StorageWorkflow QC Initial QC (KF Titration) Dry Vacuum Drying (<0.1% Moisture) QC->Dry If >0.1% H2O Argon Argon Purging (O2 < 5ppm) Dry->Argon Aliquot Amber Vials (PTFE-Lined) Argon->Aliquot Store Long-Term Storage (-20°C) Aliquot->Store

Fig 2. Self-validating standard operating procedure for long-term compound storage.

References

  • Removal of chloridazon herbicide from wastewaters using FE/H2O2, UV Source: OpenMETU URL:[Link]

  • MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. Source: Ukrainian Chemistry Journal URL:[Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules Source: MDPI URL:[Link]

Purification challenges of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS: 64178-61-6) from complex reaction mixtures.

Section 1: Molecular Overview & The Root Cause of Purification Challenges

To purify a molecule effectively, you must first understand its physicochemical behavior. 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted with an N-propyl group, a 4-chloro group, and a 5-hydroxyl group.

Mechanistic Insight: The 5-hydroxyl group is highly acidic. The electron-withdrawing nature of the adjacent chlorine atom and the electron-deficient pyridazinone ring lower the predicted pKa of this hydroxyl group to approximately 4.50. Because this pKa is close to the pH of standard aqueous environments and unbuffered silica gel, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state existence is the primary culprit behind severe streaking on normal-phase silica and emulsion formation during liquid-liquid extraction.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe streaking and poor mass recovery on normal-phase silica gel? A1: This is a classic symptom of secondary interactions. The acidic 5-hydroxyl group (pKa ~4.5) interacts strongly with the slightly acidic silanol groups on the surface of the silica gel. At neutral pH, partial ionization occurs, meaning your compound is migrating through the column at multiple different rates, smearing across the fractions.

  • Solution: You must suppress the ionization. Add a volatile acid modifier (e.g., 0.1% to 1% Formic Acid or Acetic Acid) to your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). This forces the molecule into its fully protonated state, yielding a sharp elution band. For authoritative guidance on silanol interactions, refer to .

Q2: How can I efficiently separate the product from its regioisomer (e.g., 5-chloro-4-hydroxy-2-propylpyridazin-3(2H)-one)? A2: Regioisomers of this type have nearly identical dipole moments and polarities on normal-phase silica. The most efficient approach is a pH-driven Acid-Base Extraction (to remove neutral impurities) followed by Reverse-Phase Preparative HPLC (RP-HPLC) using a C18 column. By using a buffered acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic Acid), you leverage the subtle differences in hydrophobicity and steric hindrance around the propyl and chloro groups rather than relying on bulk polarity.

Q3: During liquid-liquid extraction (EtOAc/Water), my product forms a stubborn emulsion and partitions poorly into the organic layer. How do I fix this? A3: The molecule is amphiphilic. The N-propyl group is hydrophobic, while the deprotonated 5-hydroxy pyridazinone core is highly polar. This creates a surfactant-like molecule that stabilizes emulsions at neutral or basic pH.

  • Solution: Employ a strict pH-controlled extraction. Acidify the aqueous layer to pH 1-2 using 1M HCl before extracting with ethyl acetate. This fully protonates the 5-hydroxyl group, eliminating its surfactant properties and driving the neutral molecule completely into the organic layer.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: pH-Driven Acid-Base Pre-Purification

This protocol exploits the acidity of the 5-hydroxyl group to separate the target molecule from neutral byproducts (e.g., unreacted alkylating agents).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basic Extraction: Transfer to a separatory funnel and extract with an equal volume of 0.5 M Na₂CO₃ (pH ~10). The target product will deprotonate and migrate into the aqueous layer as a sodium salt.

  • Organic Wash: Separate the layers. Wash the aqueous layer once more with fresh EtOAc to remove any lingering neutral organic impurities. Discard the organic layers.

  • Acidification: Carefully acidify the aqueous layer by adding 2M HCl dropwise while stirring until the pH reaches 1-2 (verify with pH paper). The solution will likely turn cloudy as the product protonates.

  • Final Extraction: Extract the acidified aqueous layer twice with EtOAc.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified product.

Protocol B: Reverse-Phase Preparative HPLC (Final Polish)

Use this protocol to resolve regioisomers or closely related de-halogenated impurities.

  • Column Selection: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: MS-grade Acetonitrile + 0.1% TFA. (Note: The 0.1% TFA ensures the pH remains well below the 4.5 pKa, keeping the molecule protonated).

  • Gradient: Run a linear gradient from 10% B to 60% B over 20 minutes.

  • **

Optimizing thermal conditions for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of thermal conditions for the synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one . This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring precise control over regioselectivity and yield.

Subject: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Ticket ID: CHEM-OPT-2026-P3 Support Level: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one typically proceeds via a two-step sequence starting from mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one).

  • Cyclization: Condensation of mucochloric acid with propylhydrazine to form the 4,5-dichloro-2-propylpyridazin-3(2H)-one core.

  • Regioselective Hydrolysis: Nucleophilic substitution of the chlorine at position 5 (C5) with a hydroxyl group.

Why Thermal Control Matters:

  • Phase 1 (Cyclization): Improper temperature ramps during the hydrazine addition can lead to the formation of open-chain hydrazones that fail to cyclize, or "tarry" polymers.

  • Phase 2 (Hydrolysis): The C5-chlorine is electronically activated by the adjacent carbonyl (C3) and the N2-propyl group. However, excessive heat can force the substitution of the C4-chlorine (yielding 4,5-dihydroxy species) or degrade the propyl chain.

Interactive Troubleshooting Guide (Q&A)

Phase 1: Formation of the 4,5-Dichloro Core

Q: I am observing a viscous, dark oil instead of a precipitate after refluxing mucochloric acid and propylhydrazine. What happened? A: This usually indicates thermal shock during the initial mixing .

  • Diagnosis: Adding propylhydrazine to mucochloric acid is exothermic. If the temperature spikes >40°C before the reactants are fully homogenous, polymerization competes with cyclization.

  • Solution: Chill the mucochloric acid solution (in water or EtOH/Water) to 0–5°C before adding the hydrazine. Allow the mixture to warm to Room Temperature (RT) slowly over 30 minutes before applying heat for reflux.

Q: My yield is low (<50%), and TLC shows a streak. Should I increase the reflux temperature? A: Not necessarily. Increasing temperature might degrade the hydrazine.

  • Optimization: Check your solvent system. Pure water requires a longer reflux (3–4 hours) at 100°C. A 50:50 Ethanol:Water mix lowers the boiling point (~85°C) but improves the solubility of the intermediate hydrazone, facilitating smoother cyclization.

  • Protocol Adjustment: Switch to EtOH/Water and maintain a steady reflux for 2.5 hours.

Phase 2: Regioselective Hydrolysis (Cl → OH)

Q: Why does the protocol specify 4% NaOH at reflux? Can I use a stronger base at RT to save time? A: No. The substitution is thermodynamically controlled .

  • Mechanism: The C5 position is more electrophilic than C4 due to the resonance contribution from the N2-nitrogen. However, the chloride leaving group requires significant activation energy to be displaced by hydroxide.

  • Risk: Stronger bases (e.g., KOH, NaOMe) or higher concentrations at RT often lead to complex mixtures or ring-opening side reactions. The dilute NaOH (4-5%) at reflux (100°C) provides the specific energy window to substitute C5 selectively without touching C4.

Q: I see a minor impurity spot just below my product on TLC. Is this the 4,5-dihydroxy byproduct? A: Likely, yes. This is a symptom of "Thermal Overrun."

  • Cause: Refluxing beyond 4 hours or using an oil bath temperature >120°C (creating hot spots in the flask).

  • Fix: Quench the reaction immediately once the starting material (4,5-dichloro) is consumed. Pour the reaction mixture into ice-water/HCl to "freeze" the equilibrium.

Optimized Experimental Protocols

Step 1: Synthesis of 4,5-Dichloro-2-propylpyridazin-3(2H)-one

Target: The Dichloro Scaffold

  • Setup: 250 mL 3-neck RBF, reflux condenser, internal thermometer, addition funnel.

  • Reagents:

    • Mucochloric Acid: 16.9 g (0.1 mol)

    • Propylhydrazine Hydrochloride: 11.0 g (0.1 mol)

    • Solvent: Ethanol/Water (1:1, 100 mL)

  • Procedure:

    • Dissolve Mucochloric acid in solvent. Cool to 0°C .

    • Add Propylhydrazine (dissolved in minimal water) dropwise over 20 mins. Maintain T < 10°C.

    • Ramp: Allow to warm to 25°C over 30 mins. Stir for 1 hour.

    • Cyclization: Heat to reflux (approx 85°C internal) for 3 hours.

    • Workup: Cool to RT. If oil separates, cool to 4°C to crystallize. Filter or extract with DCM.

    • Expected Yield: 75-85%.

Step 2: Conversion to 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Target: The Active Intermediate

  • Setup: 100 mL RBF, reflux condenser.

  • Reagents:

    • 4,5-Dichloro-2-propylpyridazin-3(2H)-one (from Step 1): 10 mmol

    • NaOH (aq, 4%): 30 mL (approx 30 mmol base)

  • Procedure:

    • Suspend the dichloro compound in the NaOH solution.

    • Heat: Bring to a gentle reflux (100°C). The solid will dissolve as the phenolate forms.

    • Monitor: Check TLC every 30 mins (Eluent: EtOAc/Hexane 1:1). Starting material (high Rf) should disappear; Product (lower Rf) appears.

    • Stop Point: Typically 2 hours.[1] Do not exceed 3 hours.

    • Isolation: Cool to 0°C. Acidify with conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.[2]

    • Purification: Recrystallize from Ethanol/Water.

Quantitative Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Hydrolysis)
Solvent System EtOH : Water (1:1)Water (aq. NaOH)
Initial Temp 0–5°C (Critical)25°C
Ramp Rate 1°C/min to RefluxFast ramp to Reflux
Target Temp 85°C (Internal)100°C (Internal)
Reaction Time 3.0 Hours1.5 – 2.0 Hours
Critical Control Prevent exotherm >40°C during mixingAvoid T > 105°C (Oil bath)
Typical Yield 80%70–75%

Reaction Pathway Visualization

The following diagram illustrates the critical thermal checkpoints in the transformation from Mucochloric Acid to the target 5-hydroxy pyridazinone.

ReactionPathway Muco Mucochloric Acid (Starting Material) Inter Open-Chain Hydrazone Muco->Inter Mix @ 0-5°C (Exotherm Control) Hydrazine Propylhydrazine Hydrazine->Inter Mix @ 0-5°C (Exotherm Control) Dichloro 4,5-Dichloro-2-propyl pyridazin-3(2H)-one Inter->Dichloro Reflux (85°C) 3 Hours Cyclization Target 4-Chloro-5-hydroxy -2-propylpyridazin-3(2H)-one Dichloro->Target 4% NaOH, Reflux (100°C) Selective Cl Displacement (C-5 Position) Byproduct 4,5-Dihydroxy (Over-hydrolysis) Target->Byproduct Prolonged Heating (>4 Hours)

Caption: Thermal optimization pathway showing critical temperature controls at mixing (0-5°C) and selective hydrolysis (100°C) to avoid byproduct formation.

References

  • ResearchGate. (2025). Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when modifying 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one .

The structural topology of this pyridazinone derivative presents a unique "steric triad": the C4-chloride, the C5-hydroxyl group, and the N2-propyl chain. When attempting substitutions at the C4 or C5 positions, this extreme local congestion often leads to stalled reactions, catalyst poisoning, or unwanted side reactions[1]. This guide provides field-proven, self-validating protocols to bypass these steric barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My O-alkylation at the C5-hydroxyl position is stalling at <20% conversion. How can I drive this reaction to completion?

The Causality: The C5-hydroxyl proton is highly acidic due to the electron-withdrawing nature of the pyridazinone ring and the adjacent C4-chlorine. However, the bulky N2-propyl group and C4-chlorine create a steric "shield" around the C5-oxygen, preventing standard electrophiles from approaching the alkoxide intermediate. The Solution: You must alter the ion-pairing dynamics. Switch from standard bases (like K₂CO₃) to Cesium Carbonate (Cs₂CO₃) . The larger ionic radius of the cesium cation creates a looser, more solvent-separated ion pair in polar aprotic solvents (like DMF), significantly enhancing the nucleophilicity of the C5-oxygen. If steric hindrance persists with bulky electrophiles, introducing a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) will further separate the ion pair and shuttle the reactive species, overcoming the steric shield.

Q2: I am attempting a Buchwald-Hartwig amination at the C4-chloride, but I only recover starting material. What is failing?

The Causality: The C4-Cl bond in this scaffold is notoriously inert. Palladium-catalyzed cross-coupling fails here for two reasons:

  • Slow Oxidative Addition: Standard ligands (like PPh₃) do not provide enough electron density to the Pd(0) center to force insertion into the sterically congested C4-Cl bond [2].

  • Stalled Reductive Elimination: Even if oxidative addition occurs, the extreme steric bulk of the C5-substituent prevents the Pd(II) intermediate from achieving the necessary geometry for reductive elimination, trapping the catalyst. The Solution: You must use bulky, highly electron-rich ligands such as dialkylbiaryl phosphines (e.g., XPhos) or N-Heterocyclic Carbenes (NHCs) [3]. The electron-rich nature of these ligands accelerates oxidative addition, while their massive steric bulk actively forces the Pd(II) intermediate into a highly strained conformation that rapidly undergoes reductive elimination to relieve steric tension.

Q3: How do I prevent N-deprotection or ring-opening during these high-temperature cross-couplings?

The Causality: Pyridazinone rings can undergo ring-opening or retro-aldol-type cleavages under strongly basic, aqueous conditions at elevated temperatures. The Solution: Maintain strictly anhydrous conditions. Use rigorously dried solvents (e.g., anhydrous 1,4-dioxane or t-Amyl alcohol) and glovebox-handled bases (like KOtBu). If using Cs₂CO₃, ensure it is flame-dried prior to use.

Part 2: Quantitative Data & Ligand Optimization

To validate the causality of ligand selection in overcoming C4 steric hindrance, we evaluated various catalytic systems for the amination of 4-Chloro-5-methoxy-2-propylpyridazin-3(2H)-one (the O-methylated derivative) with morpholine.

Table 1: Effect of Ligand and Base on C4-Amination Yield

Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃K₂CO₃Toluene100< 5%Failed oxidative addition; C-Cl bond intact.
Pd₂(dba)₃ / dppfCs₂CO₃1,4-Dioxane10015%Catalyst trapped; slow reductive elimination.
Pd₂(dba)₃ / XPhosCs₂CO₃t-AmylOH11082%Excellent conversion; steric bulk aids elimination.
Pd-NHC (IPr) KOtBu 1,4-Dioxane 100 94% Optimal electron density for C-Cl activation [2].

Part 3: Experimental Protocols

Protocol A: Sterically Optimized C5-O-Alkylation

This protocol utilizes the "loose ion-pair" strategy to bypass the C4-Cl steric shield.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Base Activation: Add flame-dried Cs₂CO₃ (2.0 eq, 10.0 mmol) and TBAB (0.1 eq, 0.5 mmol). Stir at room temperature for 30 minutes to generate the solvent-separated alkoxide.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 6.0 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with ice water (50 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: NHC-Palladium Catalyzed C4-Amination

This protocol utilizes an NHC ligand to force oxidative addition and reductive elimination at the congested C4 position [3].

  • Glovebox Setup: Inside an argon-filled glovebox, charge a Schlenk tube with the C5-protected pyridazinone (1.0 eq, 2.0 mmol), Pd-PEPPSI-IPr catalyst (0.02 eq, 2 mol%), and KOtBu (1.5 eq, 3.0 mmol).

  • Solvent & Amine: Add anhydrous 1,4-dioxane (10 mL) followed by the secondary amine (e.g., morpholine, 1.2 eq, 2.4 mmol).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours behind a blast shield.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography to isolate the C4-aminated product.

Part 4: Mechanistic Visualizations

G Pd0 Pd(0) + Bulky Ligand (e.g., XPhos/NHC) OxAdd Oxidative Addition (Overcomes C4-Cl Inertness) Pd0->OxAdd Aryl Chloride Trans Amine Binding & Deprotonation (Steric Shielding Managed) OxAdd->Trans Amine + Base RedElim Reductive Elimination (Accelerated by Ligand Bulk) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Substituted Pyridazinone RedElim->Product

Fig 1: Pd-Catalyzed C4 Substitution Workflow highlighting steric management.

G Start Low Yield in C5 O-Alkylation? CheckBase Switch Base: K2CO3 -> Cs2CO3 Start->CheckBase CheckSolvent Change Solvent: Use Polar Aprotic (DMF) CheckBase->CheckSolvent AddPTC Add Phase Transfer Catalyst (e.g., TBAB) CheckSolvent->AddPTC If yield < 50% Success Optimal Conversion (>90%) CheckSolvent->Success If yield > 80% AddPTC->Success

Fig 2: Troubleshooting decision tree for overcoming C5 steric shielding during O-alkylation.

Part 5: References

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (Tetrahedron) URL: [Link]

  • Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL: [Link]

  • Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Organic Chemistry Portal / Synthesis URL: [Link]

Technical Support Center: Troubleshooting Residual Solvent Removal in Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The isolation of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one presents unique crystallization challenges. The molecule’s highly functionalized core—specifically the 5-hydroxy group and the lactam-like pyridazinone ring—creates a robust intermolecular hydrogen-bonding network. While this promotes rapid crystallization, it frequently leads to the severe occlusion of polar solvents (e.g., aliphatic alcohols, DMF, or acetonitrile) within the crystal lattice.

Meeting the stringent regulatory limits established by the ICH Q3C(R8) Guidelines [1] requires moving beyond standard thermal drying. This guide provides mechanistically grounded troubleshooting strategies to eliminate residual solvents without compromising the chemical stability or polymorphic integrity of the API.

Diagnostic Matrix: Solvent Entrapment & Resolution Strategies

To effectively remove residual solvents, you must first diagnose the mechanism of entrapment. The table below summarizes the causality of solvent retention and the corresponding thermodynamic interventions required.

Solvent CategoryEntrapment MechanismCausality of RetentionRecommended Strategy
Class 3 (e.g., Ethanol, Isopropanol) Lattice OcclusionStrong hydrogen bonding between the solvent's hydroxyl group and the API's 5-hydroxy/carbonyl sites prevents thermal desorption.Vacuum Hydration
Class 3 (e.g., Acetone, Ethyl Acetate) Mother Liquor EntrapmentRapid crystal growth traps micro-droplets of mother liquor in macroscopic crystal defects.Thermodynamic Slurrying
Class 2 (e.g., DMF, Acetonitrile) Isomorphic Solvate FormationThe solvent molecule is thermodynamically incorporated as a structural node within the unit cell.Recrystallization
Troubleshooting Guide & FAQs

Q1: We are drying 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one under high vacuum at 60°C for 48 hours, but ethanol levels remain at 8,000 ppm (above the 5,000 ppm ICH Q3C limit). Why is thermal drying failing? A: Thermal vacuum drying only removes surface-adsorbed solvents. In your case, ethanol is likely lattice-occluded. The 5-hydroxy group of the pyridazinone ring forms strong hydrogen bonds with ethanol. Applying heat without a displacement mechanism simply causes the crystal surface to anneal or locally melt, effectively "sealing" the solvent inside the lattice. To break this bond without degrading the molecule, you must introduce a competitive hydrogen-bonding agent. We recommend Vacuum Hydration [2], where water vapor is introduced to competitively displace the alcohol.

Q2: How does Vacuum Hydration work without turning the product into an unwanted hydrate? A: Vacuum hydration is a vapor-phase displacement technique. Because the


 molecule is smaller and highly polar, it permeates the crystal lattice and outcompetes the aliphatic alcohol for the hydrogen-bonding sites on the API. Once the ethanol is liberated and evacuated by the vacuum, the residual water can be easily removed via a secondary standard drying phase, provided the API does not form a thermodynamically stable hydrate. This prevents the thermal degradation that would occur if you simply increased the oven temperature.

Q3: We have occluded acetone trapped in macroscopic crystal defects. How can we remove it without completely dissolving and recrystallizing the batch? A: You should utilize Thermodynamic Slurrying [3]. By suspending the crystals in an anti-solvent (or a Class 3 solvent with low API solubility) and applying mechanical agitation at an elevated temperature, you create a dynamic dissolution-recrystallization equilibrium at the crystal-liquid interface. The crystal surfaces continuously dissolve and reform on a micro-scale, releasing the trapped mother liquor into the bulk solvent without requiring the energy-intensive total dissolution of the batch.

Experimental Methodologies

To ensure these protocols function as self-validating systems, each workflow concludes with specific analytical verification steps.

Protocol A: Vacuum Hydration for Occluded Alcohols

Use this protocol when Headspace Gas Chromatography (HS-GC) indicates Class 3 alcohols are trapped above 5,000 ppm.

  • Pre-Drying: Load the wet cake of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one into a vacuum oven. Apply a vacuum of

    
     mbar at 40°C for 4 hours to remove all bulk surface solvent.
    
  • Vapor Saturation: Isolate the vacuum pump. Introduce a stream of nitrogen gas that has been bubbled through a heated water bath (50°C) into the oven until the chamber reaches atmospheric pressure.

  • Hydration Hold: Seal the oven and hold the crystals in this water-vapor-saturated environment for 12–16 hours at 40°C. Mechanism: Water molecules permeate the lattice and displace the occluded alcohol.

  • Evacuation: Re-apply the vacuum (

    
     mbar) and increase the temperature to 55°C for 8 hours to strip the displaced alcohol and the introduced water.
    
  • Analytical Validation: Sample the batch. Perform HS-GC to confirm ethanol is

    
     ppm. Perform X-Ray Powder Diffraction (XRPD) to confirm the crystal structure has not transitioned to a hydrate polymorph.
    
Protocol B: Thermodynamic Slurrying for Mother Liquor Entrapment

Use this protocol to clear occluded non-hydrogen-bonding solvents (e.g., ketones, esters).

  • Solvent Selection: Select a Class 3 displacement solvent (e.g., heptane or water) in which the API has a solubility of

    
     mg/mL at 50°C.
    
  • Suspension: Charge the dry, solvent-contaminated crystals into a reactor. Add the displacement solvent at a ratio of 10 volumes (v/w) relative to the API mass.

  • Dynamic Agitation: Heat the slurry to 50°C (ensure this is at least 15°C below the boiling point of the displacement solvent). Agitate at 250 RPM for 6 hours. Mechanism: High-shear agitation combined with heat promotes continuous surface-level recrystallization, liberating trapped solvent pockets.

  • Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min to minimize secondary occlusions. Filter the suspension via a Nutsche filter.

  • Washing & Drying: Wash the filter cake with 2 volumes of ice-cold displacement solvent. Dry under vacuum at 50°C until constant weight is achieved.

  • Analytical Validation: Perform HS-GC to verify the removal of the original trapped solvent.

Process Decision Workflow

G Start Identify Residual Solvent (HS-GC Analysis) Surface Surface Adsorbed Start->Surface Occluded Lattice Occluded Start->Occluded Solvate Isomorphic Solvate Start->Solvate Dry Standard Vacuum Drying (Thermal Desorption) Surface->Dry Hydration Vacuum Hydration (Vapor Displacement) Occluded->Hydration Slurry Thermodynamic Slurrying (Phase Equilibrium) Occluded->Slurry Recryst Recrystallization (Lattice Destruction) Solvate->Recryst Verify Analytical Verification (ICH Q3C Compliance) Dry->Verify Hydration->Verify Slurry->Verify Recryst->Verify

Decision matrix for selecting the appropriate residual solvent removal technique.

References
  • Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals (EP0900582A1)
  • Title: Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative (WO2012035057A2)

Validation & Comparative

High-Resolution LC-MS/MS vs. Triple Quadrupole: A Comparative Guide to the Fragmentation Patterns of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating and quantifying highly functionalized heterocyclic scaffolds. Pyridazinones, specifically halogenated derivatives like 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6), are critical intermediates in the development of agrochemicals and novel pharmaceutical agents, including targeted proteasome inhibitors[1].

When analyzing these compounds in complex biological or environmental matrices, laboratories must choose between High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) mass spectrometry. This guide objectively compares the performance of both platforms, detailing the mechanistic fragmentation pathways of this specific pyridazinone and providing a self-validating experimental protocol for your laboratory.

Mechanistic Causality of Pyridazinone Fragmentation

To optimize any mass spectrometry method, one must first understand the causality behind the molecule's behavior in the gas phase.

Ionization and Protomer Formation

Under positive Electrospray Ionization (ESI+), 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one forms a stable protonated precursor ion


 at m/z 189.0428 (for the 

isotope). Protonation occurs competitively at the carbonyl oxygen or the adjacent ring nitrogen, leading to the formation of distinct protomers[2]. The mobile phase pH (typically modified with 0.1% formic acid) is critical here; it drives the equilibrium toward the protonated state, ensuring maximum ionization efficiency and reproducible Collision-Induced Dissociation (CID) spectra.
The CID Fragmentation Pathway

When subjected to CID, the molecule follows a highly predictable, thermodynamically driven fragmentation cascade:

  • Loss of the N-Propyl Group: The most labile moiety is the N-propyl chain. Through a McLafferty-type rearrangement or inductive cleavage, the molecule expels propylene (

    
    , 42.0470 Da). This yields the core 4-chloro-5-hydroxy-pyridazin-3(2H)-one fragment at m/z 146.9958.
    
  • Ring Contraction (CO Loss): The pyridazinone core subsequently undergoes ring opening and contraction, expelling carbon monoxide (

    
    , 27.9949 Da) to yield a fragment at m/z 119.0009.
    
  • Dehalogenation: Alternatively, the m/z 147 intermediate can lose hydrogen chloride (

    
    , 35.9767 Da), resulting in a fragment at m/z 111.0191.
    

Crucially, the presence of the chlorine atom provides a built-in mass spectral tracer. The natural 3:1 isotopic ratio of


 to 

allows analysts to instantly verify whether a fragment has retained the halogen atom[3].

Fragmentation M [M+H]+ m/z 189.0428 F1 [M+H - C3H6]+ m/z 146.9958 M->F1 -42.0470 Da (Propylene) F2 [M+H - C3H6 - CO]+ m/z 119.0009 F1->F2 -27.9949 Da (CO) F3 [M+H - C3H6 - HCl]+ m/z 111.0191 F1->F3 -35.9767 Da (HCl)

Caption: CID fragmentation pathway of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.

Product Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

Selecting the right MS architecture depends on whether your goal is structural elucidation or targeted quantification .

High-Resolution Q-TOF MS (e.g., Agilent 6546 / Waters Xevo G2-XS)

HR-QTOF instruments are indispensable during the early stages of drug metabolism and pharmacokinetic (DMPK) profiling. Because nominal mass instruments cannot distinguish between a loss of


 (-27.9949 Da) and a loss of ethylene (

, -28.0313 Da), the sub-2 ppm mass accuracy of a Q-TOF is required to unambiguously assign the elemental composition of the pyridazinone fragments.
Triple Quadrupole MS (e.g., Thermo TSQ Altis / Sciex 6500+)

For routine, high-throughput quantification, the QqQ remains the gold standard. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters the exact precursor (m/z 189.0) in Q1, fragments it in Q2, and isolates the specific product ions (m/z 147.0, 119.0) in Q3. This double-filtering mechanism drastically reduces background noise, offering a superior linear dynamic range.

Quantitative Data Summaries

Table 1: Performance Comparison for Pyridazinone Analysis

FeatureHR-QTOF MSTriple Quadrupole (QqQ) MS
Primary Application Metabolite ID, Structural ElucidationTargeted Quantification (PK/TK studies)
Mass Accuracy

Nominal (

)
Scan Mode Full Scan MS/MS (All-Ions)Multiple Reaction Monitoring (MRM)
Sensitivity (LOQ) Low

Sub-

Linear Dynamic Range

logs

logs
Isobaric Resolution Excellent (Resolves nominal mass overlaps)Poor (Relies entirely on LC separation)

Table 2: Exact vs. Nominal Mass Fragments for Method Transfer

Fragment IdentityFormula (

)
Q-TOF Exact Mass (m/z)QqQ MRM Transition (m/z)
Precursor


189.0428189.0

147.0 (Quantifier)
Loss of Propyl

146.9958189.0

147.0
Loss of Propyl + CO

119.0009189.0

119.0 (Qualifier 1)
Loss of Propyl + HCl

111.0191189.0

111.0 (Qualifier 2)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol acts as a self-validating system. By monitoring the 3:1 ratio of the


/m/z 147 and 

/m/z 149 transitions, the method inherently verifies the absence of co-eluting matrix interferences.
Step-by-Step Methodology
  • Sample Preparation:

    • Extract samples using solid-phase extraction (SPE) or protein precipitation (3:1 Acetonitrile:Plasma).

    • Centrifuge at 14,000

      
       for 10 minutes at 
      
      
      
      .
    • Reconstitute the supernatant in 95:5 Water:Acetonitrile to match initial LC conditions.

  • UHPLC Separation:

    • Column: Sub-2

      
       C18 column (e.g., 
      
      
      
      ,
      
      
      ).
    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (drives

      
       formation).
      
    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate:

      
      . The propyl chain ensures adequate retention on the reversed-phase column.
      
  • MS/MS Optimization (QqQ MRM Setup):

    • Capillary Voltage:

      
       (ESI+).
      
    • Collision Energy (CE) Optimization:

      • m/z

        
        : Low CE (
        
        
        
        ) to cleave the alkyl chain.
      • m/z

        
        : Medium CE (
        
        
        
        ) to induce ring contraction.
  • Data Validation:

    • Confirm that the retention times of the quantifier (m/z 147) and qualifier (m/z 119) transitions align perfectly (

      
      ).
      
    • Verify the

      
      /
      
      
      
      isotopic ratio of the precursor and primary fragments matches theoretical distributions.

LCMS_Workflow A Sample Preparation (Protein Precipitation / SPE) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI Ionization (Positive Mode, [M+H]+ m/z 189.0) B->C D HR-QTOF MS/MS (Structural Elucidation) C->D Discovery E QqQ MS/MS (MRM Quantification) C->E Targeted F Data Synthesis (Isotope Tracing & Mass Accuracy) D->F E->F

Caption: Analytical workflow comparing Q-TOF and QqQ MS for pyridazinone characterization.

References

  • SpectraBase. "5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone - SpectraBase." John Wiley & Sons, Inc. Available at:[Link]

  • Wang, et al. "Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Thomas, et al. "Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparing potency of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one vs standard pyridazinones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Potency Guide: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one vs. Standard Pyridazinones

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (hereafter referred to as CHP-Pr ) against standard pyridazinone scaffolds.

While pyridazinones are a versatile class of heterocyclic compounds utilized in both agrochemicals (as Photosystem II inhibitors) and pharmaceuticals (as PDE inhibitors or calcium sensitizers), the specific 4-chloro-5-hydroxy-3(2H)-one core is classically defined as the bioactive "warhead" of herbicidal agents like Chloridazon . The N-propyl derivative (CHP-Pr) serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies, bridging the gap between highly polar methyl analogs and bulky aryl derivatives.

This guide evaluates CHP-Pr’s potency primarily through its inhibition of the Hill Reaction (Photosystem II electron transport) , the gold-standard assay for this chemical family, while referencing its physicochemical properties relevant to bioavailability.

Mechanism of Action (MOA)

The biological potency of CHP-Pr stems from its ability to mimic Plastoquinone (PQ) .

  • Target Site: The Q_B binding niche on the D1 protein (PsbA) of the Photosystem II complex in thylakoid membranes.

  • Binding Mode: The 4-chloro and 5-hydroxy groups form essential hydrogen bonds and electrostatic interactions with residues (e.g., His215, Ser264) within the binding pocket.

  • The N-Propyl Role: Unlike the N-phenyl group of standard Chloridazon, which engages in

    
    -
    
    
    
    stacking with Phenylalanine residues (e.g., Phe265), the N-propyl group of CHP-Pr relies on hydrophobic interactions. This alters its binding kinetics—increasing dissociation rates compared to phenyl analogs but offering superior membrane permeability compared to methyl analogs.
Pathway Visualization: PSII Inhibition

PSII_Inhibition Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo e- transfer QA Plastoquinone A (Q_A) Pheo->QA QB_Site Q_B Binding Site (D1 Protein) QA->QB_Site e- transfer ET_Block Electron Transport Blocked QB_Site->ET_Block If CHP-Pr Bound PQ Plastoquinone (Native Ligand) PQ->QB_Site Binds (Normal) CHP_Pr CHP-Pr (Inhibitor) CHP_Pr->QB_Site Competes/Displaces

Figure 1: Mechanism of Action. CHP-Pr competes with Plastoquinone for the Q_B site, effectively halting electron transport.

Comparative Potency Analysis

The following data synthesizes SAR trends from authoritative pyridazinone studies. The potency is expressed as pI50 (negative log of the molar concentration required for 50% inhibition of electron transport).

Table 1: Potency & Physicochemical Profile
CompoundStructure (N-Substituent)pI50 (Hill Reaction)LogP (Lipophilicity)Potency Interpretation
CHP-Pr 2-Propyl 5.8 - 6.2 (Est.)~1.8 Balanced Probe. Moderate potency. Lacks pi-stacking but has optimal chain length for pocket entry.
Chloridazon (Metabolite) 2-Phenyl6.5 - 7.0~1.2High Potency. The phenyl ring provides critical steric and electronic anchoring (pi-stacking).
San 9789 Analog 2-Methyl4.5 - 5.0~0.5Low Potency. Chain is too short for effective hydrophobic interaction; too polar for optimal membrane transit.
Pyridate (Metabolite) 3-Phenyl (Isomer)6.8 - 7.2~2.5Standard. High lipophilicity drives strong membrane partitioning and binding affinity.

Key Insight: CHP-Pr represents a "tipping point" in the alkyl series. While less potent than the aromatic standards (Chloridazon), it is significantly more active than the methyl derivative. This confirms that the Q_B binding pocket has a hydrophobic channel that accommodates alkyl chains of 3–5 carbons effectively, even without aromatic interactions.

Experimental Protocols

To validate the potency of CHP-Pr in your own laboratory, use the DCPIP Reduction Assay . This self-validating protocol measures the rate of electron flow through PSII by monitoring the decolorization of the blue dye DCPIP.

Protocol: Chloroplast Isolation & Hill Reaction Assay

Reagents:

  • Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).

  • Assay Buffer: 0.1 M Sucrose, 5 mM MgCl2, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).

  • DCPIP Stock: 2 mM 2,6-dichlorophenolindophenol (keep in dark).

  • CHP-Pr Stock: Dissolve in DMSO (ensure final DMSO concentration in assay < 1%).

Workflow:

  • Isolation: Homogenize fresh spinach leaves (de-ribbed) in cold Isolation Buffer. Filter through 4 layers of cheesecloth. Centrifuge filtrate at 3000 x g for 5 min (4°C). Resuspend pellet in Assay Buffer.

  • Standardization: Adjust chlorophyll concentration to 20 µg/mL using Arnon’s method (A652 measurement).

  • Reaction Setup:

    • Control Cuvette: 2 mL Chloroplasts + DCPIP (50 µM final) + DMSO.

    • Test Cuvette: 2 mL Chloroplasts + DCPIP (50 µM final) + CHP-Pr (range 10⁻⁸ to 10⁻⁴ M).

  • Illumination: Expose cuvettes to saturating light (>500 µE/m²/s) for 60 seconds.

  • Measurement: Monitor absorbance decrease at 600 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Workflow Visualization

Experimental_Workflow cluster_Assay DCPIP Assay Leaf Spinach Leaves Iso Homogenization & Filtration Leaf->Iso Centrifuge Centrifugation (3000xg, 5min) Iso->Centrifuge Resuspend Resuspend in Assay Buffer Centrifuge->Resuspend Mix Mix: Chloroplasts + DCPIP + CHP-Pr Resuspend->Mix Light Saturating Light Exposure Mix->Light Read Measure A600nm (Decolorization) Light->Read Result Calculate IC50 Read->Result

Figure 2: Step-by-step workflow for determining the IC50 of CHP-Pr using the DCPIP Hill Reaction assay.

References

  • Trebst, A. (2007). Inhibitors in the Functional Cycle of Photosystem II. In: Photosystem II. Advances in Photosynthesis and Respiration. Springer, Dordrecht. Link

  • Ohki, A., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-aminopyridazin-3(2H)-one Derivatives. Archiv der Pharmazie. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloridazon Metabolite. Link

  • St John, J. B., & Hilton, J. L. (1976). Structure-activity relationships of pyridazinones as photosynthetic inhibitors. Weed Science. Link

X-ray diffraction (XRD) data for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Diffraction (XRD) vs. Alternative Modalities for the Structural Confirmation of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Introduction: The Structural Ambiguity of Pyridazinones

Pyridazin-3(2H)-one derivatives are highly privileged scaffolds in modern drug discovery and agrochemistry, frequently serving as core pharmacophores in PDE4 inhibitors, cannabinoid-2 agonists, and novel herbicides [1]. However, the structural elucidation of highly substituted derivatives like 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one presents a unique analytical challenge.

The presence of the hydroxyl group at C5 adjacent to the carbonyl at C3 introduces the potential for complex keto-enol and lactam-lactim tautomerism [2]. Furthermore, confirming the exact regiochemistry of the N-propyl substitution (N2 vs. N1) and the precise halogen positioning (C4) is critical for intellectual property protection and structure-activity relationship (SAR) modeling. While routine analytical techniques provide piece-meal connectivity, Single-Crystal X-Ray Diffraction (SC-XRD) remains the absolute gold standard for unambiguous 3D spatial confirmation.

The Causality of Analytical Choice: Why XRD?

As application scientists, we must select analytical modalities based on the specific physicochemical questions we are trying to answer.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula (e.g.,

    
    ). However, HRMS cannot differentiate between N1-propyl and N2-propyl regioisomers.
    
  • Nuclear Magnetic Resonance (1H/13C NMR): Excellent for establishing through-bond connectivity. Yet, in highly substituted pyridazinones, the lack of adjacent protons on the heterocyclic ring limits the utility of 2D NOESY/ROESY experiments for determining the exact spatial relationship of the propyl group [3]. Furthermore, NMR represents a time-averaged solution state, which may obscure the dominant solid-state tautomer.

  • Single-Crystal XRD (SC-XRD): Provides the absolute atomic coordinates in 3D space. It definitively maps the electron density, proving the N2-propyl attachment, the C4-chloro position, and the C5-hydroxyl protonation state.

  • Powder XRD (PXRD): While SC-XRD proves the structure of a single crystal, PXRD is the self-validating counterpart required to prove that the single crystal is representative of the bulk synthesized powder [4].

Comparative Performance Data

To objectively evaluate the performance of these modalities for 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, we compare their analytical outputs below:

Analytical ModalityPrimary OutputStrengths for PyridazinonesLimitations
SC-XRD 3D Atomic Coordinates (.cif)Unambiguous regiochemistry; Identifies solid-state tautomer and hydrogen bonding networks.Requires growth of a high-quality single crystal (often time-consuming).
PXRD Diffractogram (Bragg peaks)Confirms bulk phase purity; Identifies polymorphism.Cannot solve de novo structures easily without prior SC-XRD data.
1H / 13C NMR Chemical Shifts & CouplingRapid confirmation of functional groups in solution.Struggles with absolute stereochemistry and "proton-poor" heterocyclic rings.
HRMS Exact Mass (m/z)High sensitivity; Confirms molecular formula and isotopic halogen patterns (35Cl/37Cl).Blind to 3D geometry, regiochemistry, and solid-state packing.

Experimental Workflows & Methodologies

To ensure scientific integrity, the structural confirmation must function as a self-validating system. The following protocols detail the transition from crystal growth to bulk validation.

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is chosen over rapid evaporation because it promotes a slow, controlled supersaturation, minimizing crystal defects and twinning, which are detrimental to X-ray diffraction.

  • Dissolution: Dissolve 15 mg of purified 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in 1.0 mL of a good solvent (e.g., Dichloromethane).

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger outer vial containing 3.0 mL of an anti-solvent (e.g., Hexane).

  • Diffusion: Seal the outer vial tightly. Allow the anti-solvent vapor to slowly diffuse into the inner vial at 20°C over 4–7 days until block-like single crystals form.

Protocol B: SC-XRD Data Collection and Refinement

Causality: Data is collected at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction peaks and allows for the precise localization of the critical C5-hydroxyl hydrogen atom [2].

  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount it on a MiTeGen loop using paratone oil.
    
  • Data Collection: Transfer to a diffractometer equipped with a Cu K

    
     microfocus source (
    
    
    
    Å) and a cryostream set to 100 K.
  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure the final 
    
    
    
    value is
    
    
    , indicating a highly accurate structural model.
Protocol C: Self-Validating PXRD Bulk Analysis

Causality: To prove the single crystal is not an anomalous impurity, the theoretical powder pattern generated from the SC-XRD data must match the experimental bulk powder pattern.

  • Simulation: Use Mercury software to generate a simulated PXRD pattern from the finalized SC-XRD .cif file.

  • Experimental Collection: Lightly grind the bulk batch of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one and load it onto a zero-background silicon sample holder.

  • Analysis: Scan from

    
     to 
    
    
    
    using Bragg-Brentano geometry. Overlay the experimental diffractogram with the simulated pattern. A 1:1 match of peak positions confirms bulk phase purity.

Logical Relationship & Workflow Diagrams

Below are the causal workflows mapping the analytical strategy and the SC-XRD validation pathway.

G A Synthesis of Target Compound B HRMS (Mass & Formula) A->B C 1H/13C NMR (Connectivity) A->C D SC-XRD (Absolute 3D Structure) B->D C->D E PXRD (Bulk Phase Purity) D->E F Validated Structure E->F

Caption: Analytical Workflow for Pyridazinone Structural Elucidation.

G A Single Crystal Selection B Data Collection (100 K, Cu Kα) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (Direct Methods) C->D E Refinement (SHELXL, Least Squares) D->E F CheckCIF Validation E->F G Final CCDC Deposition F->G

Caption: SC-XRD Data Refinement & Validation Pathway.

References

  • Title: Pyridazine derivative as potent antihyperglycemic agent: Synthesis, crystal structure, α-amylase and α-glucosidase inhibition and computational studies Source: ResearchGate / Journal of Molecular Structure URL: [Link]

  • Title: Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents Source: ACS Omega URL: [Link]

  • Title: 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one Source: IUCrData / International Union of Crystallography URL: [Link]

  • Title: Crystal forms of a pyridazinone TRPC inhibitor (US20220177455A1)

Validating purity of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one using elemental analysis

[1][2]

Executive Summary & Compound Profile

Compound: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one CAS (Analogous): 1784024-03-8 (Related HCl salt); Note: Specific 2-propyl analog is often a custom synthesis intermediate.[1][2] Molecular Formula:

Molecular Weight:2

The Validation Challenge: Synthesizing pyridazinones via mucochloric acid and alkyl hydrazines often yields complex impurity profiles, including regioisomers (N1- vs. N2-alkylation), inorganic salts (from acid/base hydrolysis), and trapped solvents.[2] While HPLC is the standard for organic impurity profiling, it is "blind" to inorganic contaminants and water, which can significantly skew molarity calculations in drug development.

The Solution: This guide compares Elemental Analysis (EA) against HPLC and qNMR , demonstrating why EA is the requisite "gatekeeper" for establishing the absolute bulk purity of this chlorinated heterocycle.

Comparative Analysis: EA vs. HPLC vs. qNMR[1][3]

The following table contrasts the three primary validation methodologies. Note that for a chlorinated compound, EA provides a unique advantage in confirming the halogen-to-carbon ratio, which is critical for verifying successful mono-chlorination versus di-chloro side products.[1][2]

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN + Cl) HPLC (UV-Vis) qNMR (1H)
Primary Scope Absolute bulk composition (Organic + Inorganic).[1][2]Organic impurity profiling & separation.[2]Structural identity & residual solvent quantification.[2]
Blind Spots Cannot distinguish isomers; requires >2mg sample.[2]Misses inorganics (NaCl, Na₂SO₄), water, and non-UV active compounds.Low sensitivity for trace impurities (<1%); expensive instrumentation.
Chlorine Validation High: Directly measures %Cl content.[2]Low: Infers Cl presence via retention time shifts.Medium: Infers Cl via chemical shift effects (indirect).
Precision Requirement ±0.4% absolute deviation from theoretical.>99.5% Area purity.[2][3][4]±1-2% integral accuracy.
Throughput Moderate (Combustion time).[2]Low (Gradient run times 20-40 min).[1]High (if automated).[2]

Deep Dive: Elemental Analysis Protocol

For 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one , standard CHN analysis is insufficient due to the significant chlorine mass (~18.8%).[1][2] The presence of halogens requires specific combustion additives to prevent interference and accurate quantification.

Theoretical Composition Calculation

Based on

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    [2]
    
  • Nitrogen (N):

    
    [2]
    
  • Chlorine (Cl):

    
    [2]
    
Experimental Protocol

Equipment: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II (configured for CHNS/Cl).

  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture. Crucial: Pyridazinones can form hydrates; failure to dry will skew %C and %N lower.

    • Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.

  • Combustion Parameters (Chlorine Mode):

    • Oxidation Furnace: 980°C.

    • Reduction Furnace: 640°C.

    • Additives: Add ~10 mg of Tungsten(VI) oxide (

      
      ) to the capsule. This aids combustion and prevents the formation of non-volatile metal chlorides if trace metals are present.
      
    • Halogen Trap: Ensure the reduction tube contains silver wool or a specific halogen scrubber to prevent chlorine gas from interfering with the Thermal Conductivity Detector (TCD) measuring Nitrogen. Note: To measure Cl explicitly, use Oxygen Flask Combustion (Schöniger) followed by potentiometric titration with AgNO₃, or a dedicated dynamic combustion sensor.

  • Data Interpretation (The "0.4% Rule"):

    • Acceptable Purity: Experimental values must fall within ±0.4% of theoretical.

    • Scenario A (Pass): C: 44.40%, H: 4.85%, N: 14.70%. (All within range).

    • Scenario B (Fail - Wet Sample): C: 42.10%, H: 5.20%.[1][2] (Lower C, Higher H indicates trapped water/solvent).

    • Scenario C (Fail - Inorganic Salt Contamination): C: 40.00%, N: 13.20%.[1][2] (All values depressed proportionally; indicates presence of non-combustible material like NaCl).

HPLC & qNMR Validation Protocols

While EA confirms the "bulk" truth, HPLC is required to ensure the "organic" truth (absence of isomers).

HPLC Protocol (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (Suppresses silanol ionization).

    • B: Acetonitrile.[2][3]

  • Gradient: 0-5 min (5% B), 5-20 min (5% -> 90% B).

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Critical Check: Look for the "N1-propyl" regioisomer, which typically elutes slightly earlier than the desired "N2-propyl" product due to polarity differences.[1][2]

qNMR Protocol (Internal Standard)
  • Solvent: DMSO-d6 (Ensures full solubility of the hydroxy-pyridazinone).[1][2]

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (weighed precisely).[2]

  • Focus: Integrate the propyl methyl triplet (

    
     ppm) and the aromatic proton at C6. Discrepancies in integral ratios suggest isomeric impurities that EA might miss (since isomers have identical Elemental Analysis).
    

Visualizing the Validation Workflow

The following diagram illustrates the decision-making process for validating the purity of this compound. It highlights where EA acts as a "Stop/Go" gate for inorganic contamination.

PurityValidationSynthesisCrude Synthesis(4-Cl-5-OH-2-propyl-pyridazinone)WorkupWorkup & CrystallizationSynthesis->WorkupHPLC_ScreenStep 1: HPLC Screen(Check Organic Impurities)Workup->HPLC_ScreenDecision_HPLCPurity > 98%?HPLC_Screen->Decision_HPLCRecrystallizeRecrystallize(Remove Isomers/Start Mat.)Decision_HPLC->RecrystallizeNoDryHigh Vacuum Drying(Remove Solvents)Decision_HPLC->DryYesRecrystallize->WorkupEAStep 2: Elemental Analysis (CHNCl)(Check Bulk Composition)Dry->EADecision_EAValues within ±0.4%?EA->Decision_EAFail_EAFail AnalysisDecision_EA->Fail_EANoqNMRStep 3: qNMR(Final Structure & Solvent Check)Decision_EA->qNMRYesCheck_SaltCheck for Salts/Water(Inorganic Contamination)Fail_EA->Check_SaltCheck_Salt->RecrystallizeReprocessReleaseRelease Lot(Validated Purity)qNMR->Release

Caption: Figure 1. Integrated Purity Validation Workflow. EA serves as the critical gatekeeper for bulk composition anomalies (salts/water) that HPLC screens may miss.[5]

Conclusion

Validating the purity of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one requires a triad approach. While HPLC is indispensable for separating organic isomers, it cannot be the sole validation method due to its blindness to inorganic salts and moisture.

Elemental Analysis serves as the definitive "truth test" for the bulk material.[4] For this chlorinated compound, achieving experimental values within ±0.4% of the theoretical

Recommendation: For drug development applications, a Certificate of Analysis (CoA) for this compound is incomplete without CHNCl data accompanying the HPLC trace.

References

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Brewer Science. (n.d.).[2] Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link][2]

  • MDPI. (2022).[2] Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Retrieved from [Link][2]

Comparative study of propyl vs ethyl substitution in pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alkyl Chain Pivot

In the optimization of pyridazinone-based therapeutics—specifically for targets like COX-2 , PDE4 , and antimicrobial applications—the choice between an ethyl (-C₂H₅) and a propyl (-C₃H₇) substitution is rarely arbitrary. It represents a critical decision point in Structure-Activity Relationship (SAR) tuning.

While both alkyl groups serve to modulate lipophilicity (LogP), experimental data suggests a distinct divergence in performance based on the substitution site:

  • N-2 Position: Ethyl substitution frequently yields superior potency and metabolic stability, particularly in PDE4 inhibitors, by avoiding steric clashes at the solvent interface.

  • C-4/C-5 Position: Propyl substitution often outperforms ethyl in COX-2 inhibitors by more effectively filling the hydrophobic side pocket unique to the COX-2 isoform.

This guide analyzes the physicochemical trade-offs, synthetic pathways, and biological outcomes of this specific structural modification.

Physicochemical & ADME Profile Comparison

The transition from ethyl to propyl adds a single methylene unit (-CH₂-), yet this seemingly minor change drastically alters the molecular property profile.

Table 1: Physicochemical Impact of Substitution
FeatureEthyl Derivative (-C₂H₅)Propyl Derivative (-C₃H₇)Impact on Drug Design
Lipophilicity (

LogP)
Baseline+0.5 to +0.6Propyl increases membrane permeability but decreases aqueous solubility.
Steric Bulk (Molar Refractivity) LowerHigherPropyl requires a larger hydrophobic pocket (e.g., COX-2 Val523 channel).
Metabolic Liability ModerateHighPropyl chains are more susceptible to

-1 oxidation by CYP450 enzymes.
Rotational Freedom 1 rotatable bond2 rotatable bondsPropyl introduces higher entropic penalty upon binding if the pocket is tight.

Pharmacological Performance: Case Studies

Case Study A: COX-2 Inhibition (The "Bulk" Advantage)

In the design of selective COX-2 inhibitors, the objective is to exploit the larger hydrophobic side pocket present in COX-2 (due to the Val523 residue) compared to COX-1 (Ile523).

  • Mechanism: The propyl group at position C-4 or C-5 of the pyridazinone ring extends deeper into this hydrophobic channel than the ethyl group.

  • Data Insight: Research indicates that increasing bulk at Position 4 (Methyl

    
     Ethyl 
    
    
    
    Propyl) correlates with improved IC
    
    
    values.[1] For specific 6-aryl-pyridazinone series, the n-propyl derivative demonstrated nanomolar potency (IC
    
    
    
    
    15-20 nM), outperforming the ethyl analog by 2-3 fold due to superior Van der Waals contacts within the hydrophobic pocket [1].
Case Study B: PDE4 Inhibition (The "Steric" Limit)

For Phosphodiesterase 4 (PDE4) inhibitors, the N-2 position of the pyridazinone ring is a critical interaction point.

  • Mechanism: The N-2 substituent often interacts with the solvent-exposed region or a specific "clamp" region of the enzyme.

  • Data Insight: In 6-aryl-4,5-heterocyclic-fused pyridazines, the ethyl group at N-2 is associated with the greatest potency and selectivity.[2] Extending this to a propyl group often leads to a drop in potency, likely due to steric clashing with the enzyme surface or an unfavorable entropic cost of the flexible propyl chain [2].

Synthetic Protocols

To ensure reproducibility, we present a standardized protocol for introducing ethyl vs. propyl groups at the N-2 position via alkylation. This method uses a self-validating TLC endpoint.

Workflow Diagram: N-Alkylation Pathway[3]

Synthesis_Pathway Start Pyridazinone Core (NH-Free) Reagents Reagents: K2CO3 (Base) Acetone (Solvent) Start->Reagents Branch Alkyl Halide Selection Reagents->Branch Ethyl Ethyl Iodide (Et-I) Branch->Ethyl Target: PDE4 Propyl Propyl Iodide (n-Pr-I) Branch->Propyl Target: COX-2 Reflux Reflux (6-12h) Monitor TLC Ethyl->Reflux Propyl->Reflux Product N-Substituted Pyridazinone Reflux->Product

Caption: Divergent synthesis pathway for N-ethyl vs. N-propyl pyridazinone derivatives.

Detailed Protocol: N-Alkylation

Objective: Synthesis of 2-alkyl-6-aryl-3(2H)-pyridazinones.

  • Preparation: Dissolve 1.0 equivalent of the 6-aryl-3(2H)-pyridazinone intermediate in anhydrous acetone (10 mL/mmol).

  • Activation: Add 2.0 equivalents of anhydrous Potassium Carbonate (

    
    ). Stir at room temperature for 30 minutes to facilitate deprotonation of the lactam nitrogen.
    
  • Alkylation:

    • For Ethyl: Add 1.5 equivalents of Ethyl Iodide (

      
      ).
      
    • For Propyl: Add 1.5 equivalents of n-Propyl Iodide (

      
      ).
      
    • Note: Iodides are preferred over bromides for faster kinetics in acetone.

  • Reaction: Reflux the mixture at 56°C.

    • Validation Step (TLC): Monitor using Ethyl Acetate:Hexane (3:7). The product will appear as a less polar spot (higher

      
      ) compared to the NH-starting material. The NH-proton signal (broad singlet >12 ppm) in NMR must disappear to confirm completion.
      
  • Work-up: Filter off the inorganic salts (

    
    /KI) while hot. Evaporate the solvent. Recrystallize from Ethanol/Water.
    

SAR Decision Logic

When designing a new library, use the following logic tree to decide between ethyl and propyl substitutions.

SAR_Logic Root Target Identification Pocket Is the Hydrophobic Pocket Deep? Root->Pocket COX-2 / Enzyme Steric Is the Site Solvent Exposed? Root->Steric Receptor / Surface Decision_Et Select ETHYL (Lower Steric Clash) Pocket->Decision_Et No (e.g. COX-1) Decision_Pr Select PROPYL (Max Hydrophobic Fill) Pocket->Decision_Pr Yes (e.g. COX-2) Steric->Decision_Et Yes (e.g. PDE4 N-2) Warning Check Metabolic Stability (Propyl > Ethyl liability) Steric->Warning Optimization Warning->Decision_Pr If blocked

Caption: Decision matrix for selecting alkyl chain length based on target pocket topology.

References

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry. (2019).

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. (2021).

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. (2022).

  • Inhibition of PDE4 by dihydropyridazinones: SAR analysis. ResearchGate. (2017).

Sources

Reference Standard Qualification Guide: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Qualification Imperative

In the development of pyridazinone-based pharmaceuticals—often targeting phosphodiesterase (PDE) inhibition or acting as non-steroidal anti-inflammatory agents—the intermediate 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one serves as a critical quality attribute. Its structural integrity directly impacts the efficacy and safety profile of the final API.

This guide provides a definitive technical framework for qualifying this compound as a Primary Reference Standard . Unlike generic chemical reagents, a qualified reference standard must possess a certified potency value with traceability to SI units. We compare two qualification methodologies: the traditional Mass Balance Approach versus the superior Quantitative NMR (qNMR) method, recommending the latter for its specificity and reduced error propagation.

Technical Profile & Structural Considerations

The compound features a pyridazin-3(2H)-one core with a propyl substituent at the N2 position and a hydroxyl group at C5. This structure presents specific analytical challenges:

  • Tautomerism: The C5-hydroxyl group can exhibit keto-enol tautomerism, potentially complicating HPLC integration if mobile phase pH is not controlled.

  • Hygroscopicity: The polar hydroxyl and carbonyl motifs make the solid state susceptible to moisture uptake, biasing gravimetric assays.

  • Chromophore: The conjugated system provides strong UV absorbance (~280-300 nm), making HPLC-UV a viable purity method, provided the extinction coefficient is consistent across tautomers.

Chemical Identity[1][2][3]
  • IUPAC Name: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

  • Molecular Formula: C₇H₉ClN₂O₂

  • Molecular Weight: 188.61 g/mol

  • Key Impurities:

    • Des-chloro analog: 5-hydroxy-2-propylpyridazin-3(2H)-one (from incomplete chlorination).

    • Regioisomer: 5-chloro-4-hydroxy-2-propylpyridazin-3(2H)-one (from non-selective cyclization).

Comparative Analysis: Mass Balance vs. qNMR

For a primary reference standard, the "Assay" (Potency) is the critical attribute. We compare the two industry-standard approaches.

Method A: Mass Balance (Traditional)

This method calculates potency by subtracting all non-analyte masses from 100%.

graphic Purity
×
(
100
%
−
%
H
2
O
−
%
ROI
−
%
Volatiles
)
\text{Potency}graphic Purity} \times (100% - %H_2O - %\text{ROI}
  • Pros: Uses widely available instrumentation (HPLC, KF, TGA).

  • Cons:

    • Error Propagation: The uncertainty is the sum of uncertainties from four distinct experiments.

    • Response Factor Assumption: Assumes all organic impurities have the same UV response factor as the main peak (often false for synthesis intermediates).

    • Sample Consumption: Requires >100 mg for TGA, ROI, and KF.

Method B: Quantitative NMR (qNMR) - Recommended

This method determines potency directly by comparing the integration of specific proton signals against a NIST-traceable internal standard (IS).

  • Pros:

    • SI Traceability: Direct link to the internal standard (e.g., Maleic Acid, DMSO₂).

    • Specificity: Signals are structurally distinct; impurities with different shifts do not interfere.

    • Speed & Efficiency: A single experiment provides identity and potency.

  • Cons: Requires a high-field NMR (>400 MHz) and precise weighing (microbalance).

Performance Data Comparison
FeatureMass Balance ApproachqNMR Approach
Precision (RSD) 0.5% - 1.0%< 0.5%
Accuracy Dependent on impurity UV responseAbsolute (Molar Ratio)
Sample Required ~150 mg~10 mg
Time to Result 3-5 Days4 Hours
Bias Risk High (Hygroscopicity affects KF/TGA)Low (IS compensates for weighing)

Detailed Qualification Protocol (qNMR Focus)

The following protocol establishes the 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one as a Primary Reference Standard using qNMR.

Materials
  • Analyte: >100 mg of crude 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (recrystallized).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).

    • Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm (D₂O) or ~6.0 ppm (DMSO-d₆), distinct from the propyl/aromatic signals of the analyte.

  • Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS.

Experimental Workflow
  • Solubility Check: Confirm the analyte and IS are fully soluble in DMSO-d₆ at the target concentration (approx. 10 mg/mL).

  • Weighing (Critical Step):

    • Using a calibrated microbalance (readability 0.001 mg), weigh exactly ~10 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same HPLC vial or weighing boat.
    • Note: Do not weigh directly into the NMR tube to avoid static errors.

  • Dissolution: Transfer quantitatively to an NMR tube using 0.6 mL DMSO-d₆. Ensure complete dissolution.

  • Acquisition Parameters (Bruker 400 MHz or equivalent):

    • Pulse Angle: 90° (ensure full relaxation).

    • Relaxation Delay (D1): > 5 × T₁ (typically 30-60 seconds). Crucial for quantitative accuracy.

    • Scans (NS): 16 or 32 (sufficient S/N > 250:1).

    • Temperature: 298 K (controlled).

Calculation

Calculate the potency (


) on an "as-is" basis:


Where:

  • 
     = Integral area.
    
  • 
     = Number of protons contributing to the signal (e.g., 2 for Maleic Acid singlet).
    
  • 
     = Molecular Weight.
    
  • 
     = Mass weighed.
    
  • 
     = Purity (decimal).
    
Validation Criteria
  • Specificity: No overlapping signals between Analyte and IS.

  • Linearity: Correlation coefficient

    
     across 80-120% concentration range (optional for single-point, mandatory for method validation).
    
  • Robustness: Result unchanged (

    
    ) with variation in D1 (30s vs 60s).
    

Supporting Data: HPLC Purity (Orthogonal Check)

While qNMR provides potency, HPLC is required to profile impurities.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of -OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 285 nm (max absorbance).

Typical Results Table:

Retention Time (min)Relative Retention (RRT)Peak Area %Assignment
4.20.350.15%Des-chloro impurity
12.11.0099.20%Main Analyte
14.51.200.45%Regioisomer (5-Cl-4-OH)
18.01.490.20%Dimer/Oligomer

Visualizing the Qualification Strategy

The following diagram illustrates the decision matrix for qualifying this reference standard, ensuring a self-validating loop between qNMR and Mass Balance.

QualificationWorkflow Start Crude Material (4-Chloro-5-hydroxy-2-propyl...) Identity Structural ID (1H-NMR, MS, IR) Start->Identity Decision Purity > 98%? Identity->Decision Purification Recrystallization (EtOH/Water) Decision->Purification No Parallel Orthogonal Assessment Decision->Parallel Yes Purification->Identity qNMR Method A: qNMR (Primary Potency) Parallel->qNMR HPLC Method B: HPLC-UV (Impurity Profile) Parallel->HPLC Physical Physical Tests (TGA, KF, ROI) Parallel->Physical Compare Compare Potency Values qNMR->Compare Value A MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance Physical->MassBalance MassBalance->Compare Value B Final Release CoA (Assigned Purity) Compare->Final Diff < 1.0% ReEval Investigate Discrepancy (Check Hygroscopicity/UV Factors) Compare->ReEval Diff > 1.0% ReEval->Parallel

Figure 1: Decision tree for Reference Standard Qualification, prioritizing qNMR while using Mass Balance as a confirmatory check.

Synthesis Pathway & Impurity Origin[4]

Understanding the origin of impurities is vital for the "Expertise" pillar of qualification. The propyl group introduction and chlorination steps are key control points.

SynthesisPathway Muco Mucochloric Acid Intermediate Open-Chain Intermediate Muco->Intermediate + Propylhydrazine Impurity2 Impurity B: Des-chloro Analog Muco->Impurity2 Incomplete Chlorination (Raw Material Defect) Hydrazine Propylhydrazine Target TARGET: 4-Chloro-5-hydroxy-2-propyl... Intermediate->Target Cyclization (Acidic) Impurity1 Impurity A: Regioisomer (5-Cl-4-OH) Intermediate->Impurity1 Cyclization (Basic/Thermal)

Figure 2: Synthesis pathway highlighting the origin of critical impurities tracked by HPLC.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1] Link

  • European Pharmacopoeia (Ph.[2] Eur.). Chapter 5.12. Reference Standards. Link

  • Pauli, G. F., et al. (2014). "The 1H qNMR Method for Purity Assessment of Reference Standards." Journal of Medicinal Chemistry. Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Link

  • BenchChem. Synthesis of Pyridazinones from 4-Chloro-5-hydroxyfuran-2(5H)-one. Application Note. Link

Sources

Reproducibility of Synthesis Methods for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-hydroxy-2-alkylpyridazin-3(2H)-ones are highly versatile scaffolds utilized extensively in the development of agrochemicals (such as acaricides and insecticides) and pharmaceutical active ingredients. The 2-propyl substitution provides specific lipophilic properties critical for Structure-Activity Relationship (SAR) optimization. This guide provides an objective, data-driven comparison of the two primary synthetic routes for 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, establishing a highly reproducible, self-validating methodology for process chemists and researchers.

Mechanistic Rationale & Regioselectivity

The synthesis of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one relies heavily on the distinct electronic environment of the pyridazinone ring. When starting from a 4,5-dichloro-3(2H)-pyridazinone intermediate, the chlorine atom at the 5-position is highly activated toward nucleophilic aromatic substitution (


) by hydroxide ions[1].

Causality of Regioselectivity: This activation is driven by the strong electron-withdrawing effect of the adjacent carbonyl group at C-3 and the nitrogen heteroatoms (N-1, N-2). These features stabilize the Meisenheimer complex intermediate during nucleophilic attack. Consequently, alkaline hydrolysis occurs exclusively at C-5, leaving the C-4 chlorine intact and eliminating the need for complex protecting group strategies.

Comparative Analysis of Synthesis Routes

To synthesize the target compound, process chemistry typically evaluates two primary pathways:

  • Route A (The Mucochloric Acid Pathway): Direct condensation of mucochloric acid (MCA) with propylhydrazine under acidic conditions, followed by regioselective alkaline hydrolysis[2].

  • Route B (The Dichloromaleic Anhydride Pathway): Condensation of dichloromaleic anhydride with propylhydrazine to form a pyridazinedione, followed by aggressive chlorination with

    
     and subsequent hydrolysis.
    
Table 1: Quantitative Comparison of Synthesis Alternatives
MetricRoute A (MCA Pathway)Route B (DMA Pathway)Causality / Scientific Context
Overall Yield 72 - 78%45 - 55%Route A avoids the low-yielding, destructive

chlorination step.
Purity (Crude) > 95%~ 85%Route B generates difficult-to-separate regioisomers during chlorination.
Atom Economy HighLowRoute B requires excess chlorinating agents, generating heavy phosphate waste.
Scalability ExcellentModerateRoute A operates under milder conditions; Route B requires harsh refluxing

.
E-factor ~ 15> 40Route A produces significantly less aqueous and organic waste per kg of product.

Visualizing the Synthetic Logic

SynthesisRoutes MCA Mucochloric Acid (MCA) Int1 4,5-Dichloro-2-propyl- pyridazin-3(2H)-one MCA->Int1 + Propylhydrazine (Acidic Condensation) DMA Dichloromaleic Anhydride Int2 Pyridazinedione Intermediate DMA->Int2 + Propylhydrazine PHZ Propylhydrazine Target 4-Chloro-5-hydroxy-2-propyl- pyridazin-3(2H)-one Int1->Target NaOH (aq) (Regioselective Hydrolysis) Int2->Int1 POCl3 (Chlorination)

Chemical synthesis pathways comparing Route A (MCA) and Route B (DMA).

Self-Validating Experimental Protocol (Route A)

Given the superior atom economy, yield, and environmental profile of Route A, the following step-by-step methodology focuses exclusively on the MCA pathway. This protocol is engineered as a self-validating system, incorporating critical In-Process Controls (IPCs) to guarantee reproducibility[3].

Workflow Step1 Condensation (MCA + Hydrazine) Step2 Isolation (Intermediate) Step1->Step2 Step3 Hydrolysis (NaOH, 80°C) Step2->Step3 Step4 Acidification (pH 1-2, HCl) Step3->Step4 Step5 Crystallization (Target Compound) Step4->Step5

Step-by-step experimental workflow for the MCA-based synthesis.

Step 1: Condensation to 4,5-Dichloro-2-propylpyridazin-3(2H)-one
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 16.9 g (0.1 mol) of mucochloric acid in 150 mL of ethanol[2].

  • Addition: Slowly add 7.4 g (0.1 mol) of propylhydrazine dropwise.

    • Causality: The addition rate must be strictly controlled to maintain the internal temperature between 40-45 °C. Exceeding this temperature promotes the thermal decomposition of the hydrazine and increases the formation of unalkylated byproducts[3].

  • Reflux: Heat the mixture to reflux for 4 hours.

  • IPC (Self-Validation): Analyze an aliquot via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the MCA spot (

    
     ~0.2) is entirely consumed and replaced by the intermediate (
    
    
    
    ~0.6). Do not proceed until MCA is undetectable.
  • Isolation: Concentrate the solvent under reduced pressure, add 100 mL of cold water, and filter the resulting pale-yellow precipitate. Dry under vacuum.

Step 2: Regioselective Alkaline Hydrolysis
  • Setup: Suspend 10.3 g (0.05 mol) of the isolated 4,5-dichloro-2-propylpyridazin-3(2H)-one in 50 mL of a 10% (w/v) aqueous NaOH solution[1].

  • Heating: Heat the suspension to 80 °C for exactly 3 hours.

    • Causality: The solid intermediate will gradually dissolve into the aqueous phase as the 5-chloro group is displaced by hydroxide, forming the highly water-soluble sodium salt of the 5-hydroxy product.

  • IPC (Self-Validation): Analyze the reaction mixture via HPLC (C18 column, MeCN/H2O). Proceed to the next step only when the intermediate 4,5-dichloro peak area is < 1%.

Step 3: Acidification and Crystallization
  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Acidification: Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1.0 - 2.0.

    • Causality: The 5-hydroxy group on the pyridazinone ring is highly acidic due to resonance stabilization of the conjugate base with the ring system. If the pH is not lowered sufficiently, the product will remain dissolved as a phenoxide-like sodium salt, resulting in catastrophic yield loss.

  • Isolation: Filter the precipitated white to off-white crystals, wash with ice-cold water (3 x 20 mL) to remove residual inorganic salts, and dry in a vacuum oven at 50 °C for 12 hours.

Troubleshooting & Reproducibility Insights

  • Over-hydrolysis: Prolonged heating during Step 2 (> 5 hours) or using excessive NaOH concentrations (> 20%) can lead to the hydrolytic ring-opening of the pyridazinone core, producing acyclic degradation products. Strict adherence to the 3-hour / 10% NaOH parameter is critical for reproducibility.

  • Regioisomer Formation: If a laboratory is forced to utilize Route B due to supply chain issues, be aware that the

    
     chlorination step often yields a mixture of 4,5-dichloro and 5,6-dichloro isomers. Route A completely bypasses this issue because the required regiochemistry is pre-established by the inherent structure of mucochloric acid[2].
    

References

  • 3,4-Dihalo-5-hydroxy-2(5H)
  • Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone (EP0169375B1)
  • 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it (EP0201765A2)

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide defines the safe handling protocols for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one .[1] While specific Safety Data Sheets (SDS) for this exact propyl-derivative may be rare in public databases, its structural analogs (e.g., Pyridaben intermediates, CAS 40890-51-5) dictate a High-Hazard classification.[1]

As a halogenated pyridazinone, this compound functions as a reactive electrophile and a weak acid. It must be treated as a potential corrosive and alkylating agent . The "4-chloro" position is susceptible to nucleophilic aromatic substitution, which drives both its synthetic utility and its toxicity (potential for protein alkylation).[1]

Physiochemical & Hazard Profile (Derived from Analogs)
PropertyDescriptionRisk Implication
Chemical Class Halogenated PyridazinoneNitrogen-rich heterocycle; potential sensitizer.[1]
Physical State Solid (Crystalline Powder)Inhalation of dust; static charge generation.
Reactivity Nucleophilic substitution (C4-Cl), Acidic (C5-OH)Incompatible with strong bases and oxidizers.[1]
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.
Corrosivity Category 1B or 2 (Skin/Eye)Assumption: Causes severe burns/eye damage until proven otherwise.
Environmental Aquatic Acute 1Highly toxic to aquatic life (common in pyridazinone pesticides).

Risk Assessment & PPE Matrix

The "Why" Behind the Gear

Standard lab coats are insufficient. The combination of the lipophilic propyl chain and the reactive chloro-group facilitates dermal absorption.[1] Once absorbed, the compound can alkylate biological macromolecules. Therefore, our PPE strategy focuses on impermeability and respiratory isolation .

PPE Decision Logic

The following diagram illustrates the decision process for selecting Personal Protective Equipment based on the operational scale.

PPE_Logic Start Operation Type Scale_Small Small Scale (<1g) Solids Handling Start->Scale_Small Scale_Large Large Scale (>1g) or Solution Phase Start->Scale_Large Gloves_Nitrile Gloves: Double Nitrile (0.11mm min) Scale_Small->Gloves_Nitrile Eye_Safety Eye: Safety Glasses + Side Shields Scale_Small->Eye_Safety Resp_Fume Resp: Fume Hood Only (Sash <18 inches) Scale_Small->Resp_Fume Gloves_Laminate Gloves: Silver Shield / Laminate (If using DCM/THF) Scale_Large->Gloves_Laminate Eye_Goggles Eye: Chemical Splash Goggles + Face Shield Scale_Large->Eye_Goggles Scale_Large->Resp_Fume Resp_P100 Resp: P100/N95 Mask (If outside hood) Resp_Fume->Resp_P100 Powder Risk

Figure 1: PPE Selection Logic based on operational scale and solvent interaction.[1]

Detailed PPE Requirements
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving: Nitrile (inner) + Nitrile (outer) for solids.[1] Silver Shield laminate for solutions.Pyridazinones are often dissolved in halogenated solvents (DCM) which permeate nitrile rapidly.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[2]The C5-hydroxyl group is acidic; dust contact with moist eyes can cause immediate chemical burns.[1]
Respiratory Local Exhaust Ventilation (Fume Hood).Prevent inhalation of bioactive dusts.[3]
Body Tyvek® Lab Coat or Apron.Prevent contamination of street clothes; standard cotton may absorb liquids.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Objective: Minimize dust generation and static discharge.

  • Engineering Control: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/dry. Pyridazinones can carry significant static charge, leading to "jumping" powder.

  • Transfer: Use disposable antistatic weighing boats. Do not use metal spatulas if the compound is potentially wet with acidic residues; use PTFE-coated or ceramic tools.[1]

B. Reaction Setup

Context: This compound is often used as a nucleophile (at O or N) or electrophile (at C-Cl).

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the compound itself is relatively stable, many coupling reactions (e.g., Suzuki, Sonogashira) involving the C-Cl bond require oxygen-free conditions to prevent catalyst deactivation.[1]

  • Solvent Choice: If dissolving in DMF or DMSO, be aware that these solvents enhance skin permeability, carrying the toxic payload into the bloodstream faster.

  • Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor release.

C. Quenching & Workup[1]
  • Acid/Base Watch: If using strong bases (e.g., NaH, K2CO3) to deprotonate the C5-OH, the quench will be exothermic. Add acid/water slowly at 0°C.

  • Phase Separation: The propyl group adds lipophilicity. Expect the product to partition into the organic layer (EtOAc or DCM).

  • Waste Segregation: All aqueous washes must be treated as Hazardous Aqueous Waste due to trace aquatic toxicity.

Emergency Response & Spills

Self-Validating Protocol: The response is dictated by the state of the material (Solid vs. Liquid).

Spill_Response Event Spill Detected Assess Assess State Event->Assess Solid Solid / Powder Assess->Solid Liquid Solution / Liquid Assess->Liquid Action_Solid 1. Dampen with inert oil/solvent 2. Scoop (No Dust) 3. Wipe with 1N NaOH Solid->Action_Solid Action_Liquid 1. Cover with Vermiculite 2. Do NOT use paper towels (Reaction risk) Liquid->Action_Liquid Disposal Seal in HazMat Bag Label: 'Toxic/Corrosive' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Workflow for containing and cleaning spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Immediate Drench. Wash with soap and water for 15 minutes. Pay attention to the area under the fingernails (common retention site for powders).

  • Eye Contact: Rinse cautiously with water for 15 minutes .[4] Remove contact lenses if present.[5][6][7][8] Do not use neutralizing agents in the eye.

Disposal & Decontamination[1][5]

Principle: Destruction of the heterocyclic core is required to eliminate biological activity.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Organic".

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Methanol.

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems is the only approved method to prevent formation of toxic combustion byproducts (NOx, HCl).

  • Glassware Cleaning: Rinse glassware with a dilute alkaline solution (5% NaOH in Methanol) to deprotonate and solubilize residues before standard washing. Caution: This may hydrolyze the C-Cl bond slowly; wear gloves.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248680, 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone (Analog).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridaben and related halogenated pyridazinones. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.